6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVUSRESXWUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide to its Synthesis, Properties, and Applications
Abstract: This document provides a comprehensive technical overview of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and drug development. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and explores its applications, particularly in the field of neuropharmacology. This guide is intended for researchers, medicinal chemists, and professionals in drug development who utilize substituted tetrahydroisoquinoline scaffolds for creating novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature.[1] Its structural features, particularly the nitro group on the aromatic ring, make it a versatile building block for further chemical modifications in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and handling characteristics for laboratory applications.
Quantitative data and key identifiers for the compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [2] |
| CAS Number | 174648-98-7 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂·HCl | [1] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C under inert gas (Nitrogen or Argon) | [1][3][4] |
| Predicted Boiling Point | 319.6±42.0 °C | [4] |
| Predicted pKa | 8.44±0.20 | [4] |
| Predicted Density | 1.236±0.06 g/cm³ | [4] |
| SMILES | C1CNCC2=C1C=C(C=C2)--INVALID-LINK--[O-].Cl | [2] |
| InChIKey | NUFVUSRESXWUGA-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary route for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline is the electrophilic aromatic substitution (nitration) of the parent compound, 1,2,3,4-tetrahydroisoquinoline. In this reaction, the aromatic ring of the tetrahydroisoquinoline nucleus is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The secondary amine in the tetrahydroisoquinoline ring is a moderately activating group, but under the strong acidic conditions required for nitration, it exists in its protonated form (an ammonium ion), which is strongly deactivating. However, the benzene ring remains sufficiently nucleophilic to react. The nitration occurs preferentially at the 6- and 8-positions. Achieving high regioselectivity for the 6-position can be a challenge and may depend on precise control of reaction conditions or the use of N-protecting groups.[5][6]
Following the nitration, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol (Representative)
This protocol describes a representative method for the synthesis of this compound based on standard electrophilic nitration procedures.[7]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice (from deionized water)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid solution (e.g., 2M in diethyl ether or isopropanol)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Substrate Addition: Slowly add 1,2,3,4-tetrahydroisoquinoline dropwise to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-chilled portion of concentrated sulfuric acid. Keep this mixture cold in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of tetrahydroisoquinoline in sulfuric acid. The rate of addition must be carefully controlled to keep the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically taking a small aliquot, quenching it in ice/base, extracting with an organic solvent, and spotting on a TLC plate.
-
Quenching: Once the reaction is deemed complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
-
Basification and Extraction: Neutralize the acidic aqueous solution by slowly adding a concentrated sodium hydroxide solution or pellets until the pH is basic (pH > 10). This will precipitate the crude product (the free base). Extract the product from the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of fresh solvent.
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Nitro-1,2,3,4-tetrahydroisoquinoline as an oil or solid.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary to separate it from other isomers.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[1] The tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9]
Key Application Areas:
-
Neuropharmacology: This compound is a valuable starting material for developing agents targeting the central nervous system.[1] Its ability to potentially cross the blood-brain barrier makes its derivatives candidates for treating neurological and mental health disorders like depression and anxiety.[1]
-
Enzyme Inhibition: The THIQ framework is used to design inhibitors for various enzymes. The nitro group on this specific intermediate can be readily reduced to an amine, which then serves as a chemical handle for further elaboration to build molecules that can fit into the active sites of target enzymes.[1]
-
Intermediate for Bioactive Molecules: It is used in the preparation of various compounds, including (isoquinolinylsulfonyl)benzoic acids.[10] The nitro group enhances the reactivity of the molecule, allowing for diverse chemical transformations essential in the drug discovery process.[1]
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical research communities. Its well-defined properties and the reactivity afforded by its functional groups make it an indispensable building block for the synthesis of novel compounds. The synthetic route, primarily involving the regioselective nitration of tetrahydroisoquinoline, is a classic example of electrophilic aromatic substitution. The utility of this intermediate in developing potential therapeutics, especially in the area of neuroscience, underscores its importance in the ongoing quest for new and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 186390-77-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
A Comprehensive Technical Guide on the Characterization of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile compound with significant applications in pharmaceutical research and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of various bioactive molecules, with its nitro group enhancing reactivity for diverse chemical transformations essential in drug discovery.[1] This guide consolidates critical data on its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and visualizes key workflows relevant to its characterization and application. The information presented is intended to support researchers in neuropharmacology, organic synthesis, and analytical chemistry.[1]
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] Its core characteristics are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 174648-98-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O₂·HCl (or C₉H₁₁ClN₂O₂) | [1][3][4] |
| Molecular Weight | 214.65 g/mol | [1][2][3][4] |
| IUPAC Name | 6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [4] |
| Appearance | White to off-white crystalline powder; White to grey to brown solid | [1][2] |
| Purity | ≥ 99% (HPLC) or ≥ 95% | [1][2] |
| Synonyms | 1,2,3,4-tetrahydro-6-nitro-Isoquinoline Hydrochloride, 6-Nitro-THIQ HCl | [3] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Analytical Protocols
The synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds is commonly achieved through methods like the Pictet-Spengler condensation or Bischler-Napieralski reaction.[5][6][7] Subsequent nitration, typically using nitrating agents under acidic conditions, can introduce the nitro group onto the aromatic ring. The regioselectivity of this nitration is a critical aspect of the synthesis.[8]
General Synthetic Workflow
The logical flow for producing and verifying the title compound involves synthesis, purification, and comprehensive characterization.
Caption: Workflow from starting materials to final, characterized product.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.[1] The following is a representative protocol.
Objective: To determine the purity of the compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA) (optional, as a mobile phase modifier)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 5% B to 95% B over 10-15 minutes.
-
Standard/Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of the initial mobile phase) to a known concentration, typically around 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[9] A PDA detector can be used to scan a range of wavelengths.
-
-
Analysis: Inject the prepared sample. The retention time of the main peak is recorded. Purity is calculated as the percentage of the area of the main peak relative to the sum of the areas of all observed peaks.
Spectroscopic and Analytical Data
| Analysis Type | Expected Information |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Expected signals would correspond to the aromatic protons (with splitting patterns influenced by the nitro group) and the aliphatic protons of the tetrahydroisoquinoline ring. |
| ¹³C NMR | Shows the number and types of carbon atoms. The carbon attached to the nitro group would be significantly downfield. |
| Mass Spectrometry (MS) | Determines the molecular weight of the free base (C₉H₁₀N₂O₂), which has an exact mass of approximately 178.07 Da.[11] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9] |
| Infrared (IR) Spectroscopy | Identifies functional groups. Characteristic peaks would include N-H stretching for the secondary amine, aromatic C-H stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. |
Applications and Research Relevance
This compound is a valuable building block in several areas of chemical and pharmaceutical research. Its utility stems from the reactive nitro group and the core tetrahydroisoquinoline scaffold, which is present in many biologically active compounds.[6][12]
Caption: The central role and diverse applications of the title compound.
-
Pharmaceutical Development: The compound is a precursor for synthesizing novel pharmaceuticals.[1] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and the nitro group can be reduced to an amine, providing a handle for further functionalization.
-
Neuroscience Research: It is used to investigate potential neuroprotective properties and to develop agents targeting neurological disorders like depression and anxiety.[1] Its structure allows for potential interaction with neurotransmitter systems, and its ability to cross the blood-brain barrier is a key area of exploration.[1]
-
Organic Synthesis: As a versatile intermediate, it enables chemists to construct more complex molecules for drug discovery and material science.[1] For instance, it has been used in the preparation of (isoquinolinylsulfonyl)benzoic acids.[13]
-
Analytical Chemistry: It can be used as a reference standard in analytical methods to quantify related compounds in biological samples, which is crucial for pharmacokinetic and metabolic studies.[1]
Conclusion
This compound is a well-defined chemical entity whose characterization relies on a combination of standard physicochemical measurements and modern analytical techniques like HPLC. While comprehensive spectroscopic datasets are not widely published, its identity and purity are readily confirmed through established protocols. Its significance lies in its role as a versatile intermediate, enabling further research and development in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. This guide provides the foundational knowledge required for its effective use in a research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hindprakash.com [hindprakash.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
The Neuropharmacological Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in numerous bioactive compounds.[1] While direct and extensive research on the specific mechanism of action for the 6-nitro derivative is limited, this technical guide synthesizes available data on related THIQ compounds to propose a likely neuropharmacological profile. The primary hypothesized mechanisms of action are the inhibition of phenylethanolamine N-methyltransferase (PNMT) and neuroprotection via antioxidant and anti-excitotoxic pathways. This document provides a detailed overview of these mechanisms, relevant experimental protocols, and quantitative data from analogous compounds to guide future research and drug development efforts.
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds with a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and neuropharmacology.[1] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is structurally related to phenethylamine and amphetamine.[2] The introduction of a nitro group at the 6-position of the THIQ scaffold is a synthetic modification intended to modulate the molecule's electronic properties and potential biological activity.[3] this compound is recognized as a valuable intermediate in the synthesis of novel bioactive molecules and is utilized in research to probe enzyme activities and develop potential therapeutics for neurological disorders.[4] Its ability to cross the blood-brain barrier makes it a candidate for further investigation in conditions such as depression and anxiety.[3][4]
Hypothesized Mechanism of Action I: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
A primary putative mechanism of action for this compound is the inhibition of phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine.[5][6][7] Inhibitors of PNMT are valuable tools for studying the roles of epinephrine in the central nervous system and have been explored as potential therapeutic agents.[5]
The PNMT Catalytic Cycle and Inhibition
The enzymatic reaction catalyzed by PNMT involves the transfer of a methyl group from SAM to the primary amine of norepinephrine.[7] Kinetic studies on human PNMT (hPNMT) have demonstrated that it follows an ordered sequential mechanism where SAM (referred to as AdoMet in some literature) binds first, followed by the substrate norepinephrine.[8]
Several tetrahydroisoquinoline derivatives have been identified as inhibitors of PNMT.[9] The mechanism of inhibition often involves the inhibitor binding to the active site, competing with either the substrate or the cofactor.
Below is a diagram illustrating the proposed PNMT catalytic cycle and the point of inhibition by THIQ analogs.
Quantitative Data for PNMT Inhibitors
| Compound | Inhibition Constant (Ki) | Cell-based IC50 | Reference |
| Second-generation TS analogue inhibitor | 1.2 nM | 81 nM | [6] |
| First-generation TS analogue inhibitor | 12.0 nM | Not reported | [5] |
*TS: Transition-State
Experimental Protocol: PNMT Inhibition Assay
A common method to determine the inhibitory potential of a compound against PNMT is a radiometric assay.
Objective: To determine the IC50 value of this compound for PNMT.
Materials:
-
Recombinant human PNMT
-
Norepinephrine hydrochloride
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Inhibitor stock solution (this compound in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Scintillation cocktail
-
Microplate and scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the assay buffer, a fixed concentration of norepinephrine, and the various concentrations of the inhibitor.
-
Initiate the reaction by adding a mixture of PNMT and [³H]SAM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a borate buffer, pH 10).
-
Extract the radiolabeled product (epinephrine) using an organic solvent (e.g., a mixture of isoamyl alcohol and toluene).
-
Transfer the organic layer to a scintillation vial containing the scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Hypothesized Mechanism of Action II: Neuroprotection
Various THIQ derivatives have demonstrated neuroprotective properties, suggesting that this compound may act through similar pathways.[10][11][12] The proposed neuroprotective mechanisms primarily involve the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[11]
Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of several neurodegenerative diseases.[13] Some THIQ derivatives have been shown to reduce free radicals, thereby potentially mitigating oxidative damage to neurons.[11][12] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, induced by neurotoxins.[12]
Inhibition of Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to an influx of Ca²⁺, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, increased ROS production, and apoptosis.[10][13] Studies have shown that certain neuroprotective THIQs, such as 1MeTIQ, can prevent glutamate-induced cell death and Ca²⁺ influx.[11] This effect is attributed to the antagonism of NMDA receptors, as confirmed by the inhibition of [³H]MK-801 binding.[11]
The diagram below outlines the proposed neuroprotective signaling pathways.
Experimental Protocol: Neuroprotection Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It can be used to evaluate the neuroprotective effect of a compound against an excitotoxic insult.
Objective: To determine if this compound can protect cultured neurons from glutamate-induced toxicity.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium and supplements
-
Glutamate solution
-
This compound
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate primary neurons in 96-well plates and allow them to mature.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined duration (e.g., 15-30 minutes), except for the control group.
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound.
-
Incubate the cells for 24 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the protective effect of the compound.
Synthesis and Future Directions
This compound serves as a key building block in medicinal chemistry.[4][14] Its synthesis is a result of synthetic organic chemistry designed to modulate the electronic properties of the THIQ core.[3] The presence of the nitro group, a strong electron-withdrawing group, enhances the molecule's reactivity for further chemical transformations.[3][4] While the nitro group is a significant pharmacophore, its potential for in vivo reduction to reactive intermediates and associated toxicities must be considered in drug development.[3]
Future research should focus on empirically determining the inhibitory activity of this compound against PNMT and other relevant methyltransferases. Furthermore, its neuroprotective potential should be directly assessed in various in vitro and in vivo models of neurodegeneration. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of more potent and selective therapeutic agents for neurological disorders.
Conclusion
Based on the pharmacology of the broader tetrahydroisoquinoline class, this compound is hypothesized to act as an inhibitor of phenylethanolamine N-methyltransferase and as a neuroprotective agent through the attenuation of oxidative stress and glutamate-induced excitotoxicity. This whitepaper provides a foundational understanding of these potential mechanisms to guide further investigation into the therapeutic promise of this and related compounds. Direct experimental validation is crucial to confirm these hypotheses and fully elucidate the compound's mechanism of action.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 186390-77-2 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenylethanolamine n-methyltransferase pnmt: Topics by Science.gov [science.gov]
- 10. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 14. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
"physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. Its structure, featuring a tetrahydroisoquinoline core and a nitro functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental data and methodologies. This compound is of particular interest to researchers in neuropharmacology and medicinal chemistry due to the established biological activity of the broader tetrahydroisoquinoline class of compounds.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, experimentally determined values for properties such as melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| CAS Number | 174648-98-7 | [1][2] |
| Appearance | White to grey to brown solid/crystalline powder. | [3] |
| Purity | ≥95% to ≥99% (by HPLC) | [3] |
| Storage Conditions | Store at 0 - 8 °C. |
Experimental Protocols
Synthesis
The synthesis of this compound would typically involve the nitration of 1,2,3,4-tetrahydroisoquinoline followed by salt formation. The regioselectivity of the nitration is a critical step.
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
General Nitration Procedure (Adapted from similar reactions):
A thorough study on the regioselective nitration of N-protected tetrahydroquinolines provides a basis for a potential synthesis protocol.[4][5] The protection of the secondary amine of the tetrahydroisoquinoline starting material is crucial to direct the nitration to the 6-position.
-
Protection of the Amine: The nitrogen of 1,2,3,4-tetrahydroisoquinoline is first protected, for example, by acetylation.
-
Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature.
-
Deprotection: The protecting group is subsequently removed.
-
Work-up and Purification: The reaction mixture is worked up, and the crude product is purified, typically by column chromatography.
-
Salt Formation: The purified 6-Nitro-1,2,3,4-tetrahydroisoquinoline free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
A general workflow for the work-up of aromatic nitration reactions involves quenching the reaction mixture in ice-water, followed by extraction and washing with a basic solution to remove residual acids.[6]
Analytical Methods
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to assess the purity and confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for the analysis of this compound.
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid).[7] The selection of the mobile phase composition is critical for achieving good separation.[8]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs, typically around 254 nm.
Conceptual HPLC Analysis Workflow:
Figure 2: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Biological Activity and Potential Applications
Tetrahydroisoquinoline and its derivatives are known to exhibit a wide range of biological activities.[13][14] this compound is of interest in neuropharmacology and is considered a potential building block for drugs targeting neurological disorders.[15]
Potential Mechanism of Action:
The tetrahydroisoquinoline scaffold is known to interact with various receptors in the central nervous system. Some derivatives have been shown to act as serotonin reuptake inhibitors and histamine H3 antagonists.[16] The presence of the nitro group can significantly influence the electronic properties of the molecule and its binding affinity to biological targets. It is plausible that this compound or its derivatives could modulate neurotransmitter systems, such as the serotonergic and dopaminergic pathways, which are implicated in conditions like depression and anxiety.[17][18][19][20]
Logical Relationship of Potential Biological Activity:
Figure 3: Postulated relationship between the compound and its potential therapeutic application.
Conclusion
This compound is a compound with considerable promise for synthetic and medicinal chemistry. While a complete, experimentally verified dataset for all its physical and chemical properties is not yet publicly available, this guide provides a solid foundation based on existing knowledge of related compounds. Further research to fully characterize this molecule and explore its biological activities is warranted and could lead to the development of novel therapeutic agents. Researchers are encouraged to use the general methodologies outlined herein as a starting point for their own investigations.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hindprakash.com [hindprakash.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 19. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 174648-98-7).[1] Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document outlines the expected analytical characteristics based on its chemical structure, alongside generalized experimental protocols for its characterization. This guide is intended to support researchers in the identification and quality control of this compound.
Chemical and Physical Properties
This compound is a derivative of tetrahydroisoquinoline, a core structure found in numerous natural products and pharmacologically active molecules.[2][3] The addition of a nitro group at the 6-position significantly influences its electronic properties and potential biological activity.
| Property | Value | Source |
| CAS Number | 174648-98-7 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][4] |
| Molecular Weight | 214.65 g/mol | [1][4] |
| Alternate Names | 1,2,3,4-tetrahydro-6-nitro-Isoquinoline Hydrochloride; 1,2,3,4-tetrahydro-6-nitroisoquinoline Monohydrochloride | [1] |
Expected Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The hydrochloride salt form may lead to broader signals for protons near the nitrogen atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C5-H) | ~8.0-8.2 | d | 1H |
| Aromatic (C7-H) | ~7.9-8.1 | dd | 1H |
| Aromatic (C8-H) | ~7.3-7.5 | d | 1H |
| Aliphatic (C1-H₂) | ~4.2-4.4 | t | 2H |
| Aliphatic (C3-H₂) | ~3.3-3.5 | t | 2H |
| Aliphatic (C4-H₂) | ~3.0-3.2 | t | 2H |
| Amine (N-H) | Broad signal, variable | s (broad) | 2H |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C6 (C-NO₂) | ~145-150 |
| Aromatic Quaternary (C4a, C8a) | ~130-140 |
| Aromatic CH (C5, C7, C8) | ~115-130 |
| Aliphatic (C1) | ~45-50 |
| Aliphatic (C3) | ~40-45 |
| Aliphatic (C4) | ~25-30 |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For the hydrochloride salt, the base peak in the mass spectrum would correspond to the free base (6-Nitro-1,2,3,4-tetrahydroisoquinoline).
| Ion | Expected m/z |
| [M+H]⁺ (of free base) | ~179.08 |
| Molecular Ion (M⁺) of free base | ~178.07 |
Infrared (IR) Spectroscopy
The infrared (IR) spectrum reveals the presence of specific functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 2400-2800 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| N-O stretch (nitro group) | 1500-1550 (asymmetric), 1300-1360 (symmetric) |
| Aromatic C=C stretch | 1450-1600 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire data in positive ion mode to observe the protonated molecule of the free base.
-
Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to CAS Number 174648-98-7: 6-Nitro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, potential synthesis methodologies, and likely biological activities of the compound identified by CAS number 174648-98-7, chemically known as 6-Nitro-1,2,3,4-tetrahydroisoquinoline. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles information from supplier data and extrapolates potential characteristics and experimental protocols based on the well-studied class of tetrahydroisoquinoline derivatives.
Chemical and Physical Properties
6-Nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the tetrahydroisoquinoline family. The presence of a nitro group on the aromatic ring is a key structural feature that influences its chemical reactivity and potential biological activity. The compound is often supplied as a hydrochloride salt to improve its stability and solubility.[1]
Table 1: Physicochemical Properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
| Property | Value | Source |
| CAS Number | 174648-98-7 | [1] |
| Alternate CAS | 186390-77-2 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| Appearance | Not specified in literature; likely a solid | N/A |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 57.9 Ų | [2] |
| Complexity | 202 | [2] |
| XLogP3 | 1.2 | [2] |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [3] |
Table 2: Properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
| Property | Value | Source |
| CAS Number | 174648-98-7 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
Synthesis Methodologies
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[4][6][9] For the synthesis of the target compound, this would likely involve the reaction of 2-(3-nitrophenyl)ethanamine with formaldehyde.
References
- 1. scbt.com [scbt.com]
- 2. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C9H10N2O2 | CID 10702458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes information from closely related analogs and established chemical principles to present a putative but well-supported structural characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and expected crystallographic features. Detailed experimental protocols for the key analytical techniques are also provided to facilitate further investigation.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and neurological effects. The introduction of a nitro group at the 6-position of the THIQ core is anticipated to modulate its electronic properties and biological activity, making 6-Nitro-1,2,3,4-tetrahydroisoquinoline a compound of significant interest for further investigation. Its hydrochloride salt form is typically prepared to enhance solubility and stability for pharmaceutical applications. This document outlines the methodologies and expected data for the complete structural confirmation of this target compound.
Synthesis and Preparation
The synthesis of this compound can be approached through a multi-step process involving the formation of the tetrahydroisoquinoline core, followed by nitration and subsequent salt formation.
Synthesis of the Tetrahydroisoquinoline Core
The construction of the 1,2,3,4-tetrahydroisoquinoline skeleton is commonly achieved via the Pictet-Spengler reaction or the Bischler-Napieralski reaction .[1][2]
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[1][3] For the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline, phenethylamine and formaldehyde are the typical starting materials.[3]
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[2][4]
Nitration of 1,2,3,4-tetrahydroisoquinoline
The introduction of a nitro group onto the aromatic ring of the tetrahydroisoquinoline core is a critical step. Based on studies of similar heterocyclic systems, direct nitration can be achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the reaction conditions and the presence of activating or deactivating groups on the aromatic ring. For the unprotected tetrahydroisoquinoline, nitration is expected to occur primarily at the 6- and 8-positions.
Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent.[5]
Logical Workflow for Synthesis
Spectroscopic Data (Predicted)
As no published spectra for this compound are readily available, the following data are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | H-5 |
| ~7.9-8.1 | dd | 1H | H-7 |
| ~7.2-7.4 | d | 1H | H-8 |
| ~4.2-4.4 | s | 2H | H-1 |
| ~3.3-3.5 | t | 2H | H-3 |
| ~2.9-3.1 | t | 2H | H-4 |
| ~9.5-10.5 | br s | 2H | NH₂⁺ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | C-6 |
| ~140 | C-4a |
| ~135 | C-8a |
| ~128 | C-8 |
| ~122 | C-5 |
| ~120 | C-7 |
| ~45 | C-1 |
| ~42 | C-3 |
| ~28 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Data from the similar compound, 6-Nitro-1,2,3,4-tetrahydroquinoline, can be used as a reference.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Broad | N-H stretch (ammonium salt) |
| ~2900-3000 | Medium | C-H stretch (aliphatic) |
| ~1520 & ~1350 | Strong | N-O stretch (nitro group) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) would likely show the molecular ion of the free base.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺ (molecular ion of the free base) |
| 148 | [M - NO]⁺ |
| 132 | [M - NO₂]⁺ |
Crystallographic Data (Expected)
No crystal structure has been published for this compound. However, based on the known crystal structures of other tetrahydroisoquinoline salts, it is expected that the crystal lattice would be composed of the protonated 6-nitro-1,2,3,4-tetrahydroisoquinolinium cation and the chloride anion. The primary interaction holding the lattice together would be the ionic bond between the positively charged nitrogen atom and the negatively charged chloride ion. Hydrogen bonding between the N-H protons of the ammonium group and the chloride anion would also be a significant feature.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Preparation: For EI, introduce a small amount of the solid sample directly. For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Biological Context and Potential Signaling Pathways
Tetrahydroisoquinoline derivatives have been reported to exhibit a wide array of pharmacological activities, including acting as enzyme inhibitors, antibacterial agents, and anticancer agents.[1][2] The introduction of a nitro group can significantly influence the biological properties of a molecule, often enhancing its activity. Nitroaromatic compounds are known to participate in various biological processes, sometimes acting as prodrugs that are activated under hypoxic conditions.
Given the structural similarity to other bioactive molecules, this compound could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated is its potential role as an inhibitor of specific kinases or other enzymes involved in cell proliferation or survival.
Conclusion
The structure of this compound can be confidently proposed based on established synthetic routes and the spectroscopic characteristics of analogous compounds. This technical guide provides a framework for its synthesis and detailed characterization. The predicted spectroscopic data and experimental protocols outlined herein serve as a valuable resource for researchers aiming to synthesize and validate the structure of this and related compounds. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent.
Experimental Workflow Diagram
References
6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its structural framework is a recurring motif in numerous alkaloids and pharmacologically active agents, making it a subject of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group at the 6-position offers a reactive handle for further chemical modifications, enabling the generation of diverse molecular libraries for biological screening. This technical guide provides an overview of the available research on this compound and its analogs, focusing on its synthesis, potential pharmacological applications, and the broader context of the tetrahydroisoquinoline scaffold in drug development.
Synthesis of the Tetrahydroisoquinoline Scaffold
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic chemistry, with several named reactions being central to its construction. These methods can be adapted for the synthesis of this compound.
Key Synthetic Strategies:
-
Pictet-Spengler Reaction: This is a classic and widely used method for synthesizing tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the target compound, a suitably substituted phenylethylamine would be the starting material.
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride, to form a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate yields the desired 1,2,3,4-tetrahydroisoquinoline.
-
Pomeranz-Fritsch Reaction: This method provides a route to isoquinolines from benzaldehydes and aminoacetal, which can then be reduced to the tetrahydroisoquinoline derivative.
A general workflow for the synthesis of substituted tetrahydroisoquinolines often involves the strategic introduction of functional groups, such as the nitro group, either before or after the construction of the heterocyclic ring system. The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials.
Pharmacological Potential and Structure-Activity Relationships (SAR)
The 1,2,3,4-tetrahydroisoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities.[3] While specific quantitative data for this compound is scarce in publicly available literature, the known activities of its analogs provide valuable insights into its potential applications.
Table 1: Reported Biological Activities of Tetrahydroisoquinoline Analogs
| Biological Activity | Description | Reference |
| Anticonvulsant | Some 1-substituted-1,2,3,4-tetrahydroisoquinoline hydrochlorides have shown potent anticonvulsant activity. | [4] |
| Dopamine Receptor Blocking | 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been found to possess potent dopamine D2 receptor-blocking activity. | [4] |
| Anticancer | THIQ-based compounds, both natural and synthetic, have been investigated for their antitumor properties. | [2] |
| Antibacterial | Various THIQ analogs have been reported to exhibit antibacterial activity against pathogenic strains. | [2] |
| Antiviral | The THIQ scaffold has been explored for the development of antiviral agents. | [2] |
| Neuroprotective | The core structure is often utilized in the development of drugs targeting neurological disorders due to potential neuroprotective properties. | [1] |
The nitro group at the 6-position of the tetrahydroisoquinoline ring is an electron-withdrawing group. This can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Structure-activity relationship (SAR) studies on various THIQ analogs have shown that the nature and position of substituents on the aromatic ring and the nitrogen atom play a critical role in determining the biological activity and target selectivity.[3]
Experimental Protocols
Detailed experimental protocols specifically for the biological evaluation of this compound are not available in the reviewed literature. However, based on the reported activities of analogous compounds, standard pharmacological assays would be employed to assess its biological profile.
General Methodologies for Evaluating Pharmacological Activity:
-
Receptor Binding Assays: To determine the affinity of the compound for specific receptors (e.g., dopamine, serotonin, adrenergic receptors), radioligand binding assays are commonly used. These assays measure the displacement of a known radioactive ligand from the receptor by the test compound, allowing for the calculation of the inhibition constant (Ki).
-
Enzyme Inhibition Assays: If the compound is being investigated as an enzyme inhibitor (e.g., monoamine oxidase), in vitro assays using purified enzymes and specific substrates would be conducted to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: To assess the functional activity of the compound, cell lines expressing the target of interest are utilized. Assays can measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression.
-
In Vivo Models: To evaluate the in vivo efficacy and pharmacokinetic properties of the compound, various animal models of disease (e.g., seizure models, models of neurodegenerative diseases) would be employed.
Signaling Pathways
Given the lack of specific research on the mechanism of action of this compound, a definitive signaling pathway cannot be depicted. However, based on the known activities of related tetrahydroisoquinolines that interact with G-protein coupled receptors (GPCRs) like dopamine receptors, a hypothetical signaling cascade can be illustrated.
For instance, if a derivative were to act as a dopamine D2 receptor antagonist, it would likely interfere with the Gi-coupled signaling pathway.
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemists. While detailed biological studies on this specific molecule are not extensively documented in publicly accessible research, the broader family of tetrahydroisoquinolines exhibits a remarkable range of pharmacological activities. This suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in the area of neuropharmacology. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The synthetic accessibility of the tetrahydroisoquinoline scaffold, coupled with the potential for diverse functionalization, ensures that it will remain an important area of investigation in the quest for new and improved drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. mdpi.com [mdpi.com]
The Biological Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Synthetic Keystone in Neuropharmacology
For Immediate Release
Shanghai, China – December 28, 2025 – An in-depth review of available scientific literature and chemical databases reveals that 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily recognized and utilized as a specialized chemical intermediate in the synthesis of more complex molecules, particularly within the field of neuropharmacology. Despite the broad range of biological activities associated with its core structure, the tetrahydroisoquinoline (THIQ) scaffold, specific quantitative data on the biological activity, detailed experimental protocols, and defined signaling pathways for the 6-nitro derivative are not extensively documented in publicly accessible research.
This technical guide serves to consolidate the current understanding of this compound, focusing on its established role as a synthetic building block and the general biological context provided by the diverse activities of the broader THIQ chemical class.
Overview and Primary Application
This compound is a heterocyclic organic compound. Its principal value in the scientific community, particularly for researchers, chemists, and drug development professionals, lies in its function as a precursor or intermediate in multi-step synthetic pathways.[1] The presence of the nitro group (NO₂) at the 6-position of the aromatic ring, combined with the tetrahydroisoquinoline core, offers a versatile scaffold for chemical modification, enabling the creation of novel compounds with potential therapeutic applications.
The compound is often employed in the development of new therapeutic agents, with a significant focus on neurological disorders.[1] Its structural framework is considered a valuable starting point for designing molecules that may modulate neurotransmitter systems.[1]
The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Medicinal Chemistry
While specific data for the 6-nitro derivative is sparse, the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry. THIQ-based compounds, both natural and synthetic, exhibit a wide array of pharmacological activities. This diversity underscores why derivatives like this compound are of interest to synthetic chemists.
The THIQ nucleus is a core component of many alkaloids and has been integrated into compounds targeting a vast range of conditions, including:
-
Antitumor activity
-
Antibacterial and antifungal effects
-
Antiviral properties, including against HIV
-
Neuroprotective and anticonvulsant applications
-
Cardiovascular effects, such as calcium channel antagonism[2][3]
It is crucial to reiterate that these activities are characteristic of the broader THIQ class and are not directly attributable to this compound itself without specific experimental validation.
Role in Chemical Synthesis: A Workflow Perspective
The primary utility of this compound is as a starting material or intermediate. The nitro group can be chemically modified, for instance, through reduction to an amine group, which then allows for a wide range of subsequent chemical reactions to build more complex molecules.
Below is a conceptual workflow illustrating the role of this compound in a typical synthetic research program.
Quantitative Data and Experimental Protocols: Areas for Future Research
A comprehensive search of scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound. Similarly, detailed experimental protocols for biological assays involving this specific compound are not publicly available.
The absence of this information strongly suggests that the compound's biological activity has not been a primary focus of published research to date. Its role has been confined to that of a chemical precursor. Therefore, the biological and pharmacological characterization of this specific molecule represents a potential area for future investigation.
Conclusion
This compound is a valuable tool for medicinal chemists, serving as a versatile intermediate for the synthesis of novel compounds, particularly in the pursuit of new treatments for neurological disorders. While the broader tetrahydroisoquinoline family is rich in biological activities, the specific 6-nitro derivative remains uncharacterized in terms of its own pharmacological profile. The scientific community's understanding of this compound is currently limited to its synthetic utility, with its direct biological effects representing a gap in the current body of research. Future studies would be required to elucidate any intrinsic biological activity, potential signaling pathway interactions, and to generate the quantitative data necessary for a full pharmacological assessment.
References
The Pharmacological Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core structure in numerous bioactive natural products and synthetic drugs.[1][2][3][4] While the parent THIQ structure is associated with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and neuropharmacological effects, the specific and detailed pharmacological profile of the 6-nitro derivative is not extensively documented in publicly available literature.[1][3][5][6] This technical guide provides a comprehensive overview of the known information regarding this compound, discusses its potential pharmacological relevance based on the broader class of THIQ compounds, and outlines general experimental approaches for its further investigation.
Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a prevalent structural motif found in a vast array of isoquinoline alkaloids and is considered a "privileged scaffold" in medicinal chemistry.[1][3][4][6] Its rigid, conformationally constrained phenethylamine backbone allows for specific spatial arrangements of substituents, leading to high-affinity interactions with various biological targets.[2]
General Biological Activities of THIQ Derivatives:
-
Antimicrobial Activity: Various THIQ analogs have demonstrated potent activity against a range of bacterial and fungal strains.[1]
-
Anticancer Properties: Several THIQ-containing natural products, such as saframycins and quinocarcin, are known for their antitumor activities.[1]
-
Neuropharmacological Effects: The THIQ skeleton is present in molecules that interact with the central nervous system, including some with anticonvulsant and neuroprotective properties.[5][7] Derivatives have been investigated as monoamine reuptake inhibitors and for their potential in treating neurodegenerative disorders.[1][8]
The Role of the Nitro Group
The introduction of a nitro (-NO2) group at the 6-position of the THIQ ring is a key synthetic modification that significantly alters the molecule's electronic properties.[9] The nitro group is a strong electron-withdrawing group, which can influence the molecule's acidity, basicity, and susceptibility to metabolic reactions.[9] In medicinal chemistry, the nitro group can serve as a pharmacophore or as a synthetic handle for further chemical modifications.[9] It is important to note that the presence of a nitro group can sometimes be associated with toxicity.[9]
Potential Pharmacological Profile of this compound
While specific quantitative data are lacking, some sources suggest that this compound holds potential in the field of neuropharmacology.[10] It is proposed that the compound may modulate neurotransmitter systems and has the potential to cross the blood-brain barrier, making it a candidate for investigation in the context of neurological disorders such as depression and anxiety.[9][10] However, these claims are not yet substantiated by published in-vitro or in-vivo studies. The primary documented use of this compound is as a chemical intermediate in the synthesis of other molecules, such as (isoquinolinylsulfonyl)benzoic acids.[11][12]
Quantitative Data Summary
A thorough review of the existing scientific literature did not yield specific quantitative pharmacological data for this compound. To facilitate future research and provide a template for data presentation, the following tables are provided as a framework for summarizing key pharmacological parameters once they are determined.
Table 1: Receptor Binding Affinities (Ki, IC50)
| Receptor/Target | Ligand | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |
| e.g., Dopamine D2 | 6-Nitro-THIQ | TBD | TBD | e.g., Radioligand binding assay | TBD |
| e.g., SERT | 6-Nitro-THIQ | TBD | TBD | e.g., [3H]citalopram binding | TBD |
| e.g., NET | 6-Nitro-THIQ | TBD | TBD | e.g., [3H]nisoxetine binding | TBD |
TBD: To Be Determined
Table 2: In Vitro Functional Activity (EC50, Emax)
| Assay | Parameter | Value | Cell Line/System | Reference |
| e.g., cAMP accumulation | EC50 (nM) | TBD | e.g., HEK293 expressing D2R | TBD |
| e.g., Neurotransmitter uptake | IC50 (nM) | TBD | e.g., Rat brain synaptosomes | TBD |
TBD: To Be Determined
Table 3: In Vivo Pharmacological Data
| Animal Model | Test | Dose Range | Effect | Reference |
| e.g., Mouse | Forced Swim Test | TBD | TBD | TBD |
| e.g., Rat | Elevated Plus Maze | TBD | TBD | TBD |
TBD: To Be Determined
Proposed Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized methodologies that would be appropriate for elucidating its pharmacological profile.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology:
-
Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., dopamine, serotonin, norepinephrine transporters and receptors) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Neurotransmitter Uptake Assay)
Objective: To assess the functional activity of this compound on neurotransmitter transporters.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin) of rodents.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of various concentrations of the test compound.
-
Termination and Measurement: The uptake is terminated by rapid filtration and washing. The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is calculated.
Visualizations
The following diagrams illustrate generalized workflows and logical relationships relevant to the pharmacological investigation of a novel compound like this compound.
Caption: A generalized workflow for the pharmacological evaluation of a novel compound.
Caption: Logical relationship of the structural components to the potential activity.
Conclusion
This compound is a synthetic compound built upon the pharmacologically significant THIQ scaffold. While its specific biological activities are not well-characterized in the public domain, its structural features suggest potential for interaction with CNS targets. The lack of concrete pharmacological data highlights an opportunity for further research to elucidate its profile. The experimental frameworks provided in this guide offer a roadmap for such investigations. Future studies are necessary to validate the hypothesized neuropharmacological potential and to determine the therapeutic viability of this and related compounds.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 186390-77-2 | Benchchem [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Page loading... [guidechem.com]
- 12. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The synthesis involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline, followed by regioselective nitration and subsequent deprotection, and finally, conversion to the hydrochloride salt. This compound serves as a valuable building block in medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The synthesis of this compound is a three-step process starting from 1,2,3,4-tetrahydroisoquinoline. To ensure the regioselective nitration at the C-6 position, the secondary amine is first protected as an N-acetyl derivative. The electron-donating character of the protected amino group directs the nitration primarily to the para-position (C-6). Subsequent acidic hydrolysis removes the acetyl protecting group to yield the free amine, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis. Researchers should adapt these methods based on their specific laboratory conditions and scale.
Step 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
This step involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline using acetic anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 10.0 | 1.33 g |
| Acetic Anhydride | 102.09 | 12.0 | 1.13 mL (1.22 g) |
| Pyridine | 79.10 | 15.0 | 1.21 mL (1.19 g) |
| Dichloromethane (DCM) | - | - | 20 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (1.33 g, 10.0 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.21 mL, 15.0 mmol), followed by the dropwise addition of acetic anhydride (1.13 mL, 12.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain N-Acetyl-1,2,3,4-tetrahydroisoquinoline as a white solid.
Step 2: Synthesis of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
This step describes the regioselective nitration of the protected tetrahydroisoquinoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Acetyl-1,2,3,4-tetrahydroisoquinoline | 175.23 | 5.0 | 0.88 g |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | - | - | 5 mL |
| Concentrated Nitric Acid (HNO₃, 70%) | - | - | 0.4 mL (0.57 g) |
| Ice | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
In a 50 mL round-bottom flask, cool concentrated sulfuric acid (5 mL) to 0°C in an ice-salt bath.
-
Slowly add N-Acetyl-1,2,3,4-tetrahydroisoquinoline (0.88 g, 5.0 mmol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.
-
In a separate vial, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.4 mL) to cold concentrated sulfuric acid (1 mL).
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.
Step 3: Synthesis of this compound
This final step involves the deprotection of the acetyl group and the formation of the hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | 220.22 | 3.0 | 0.66 g |
| 6 M Hydrochloric Acid (HCl) | - | - | 10 mL |
| 10% Sodium Hydroxide (NaOH) solution | - | - | As needed |
| Diethyl Ether | - | - | As needed |
| 2 M HCl in Diethyl Ether | - | - | As needed |
Procedure:
-
In a 50 mL round-bottom flask, suspend N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (0.66 g, 3.0 mmol) in 6 M HCl (10 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully basify the solution to pH 10-12 with 10% NaOH solution.
-
Extract the free base with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 6-Nitro-1,2,3,4-tetrahydroisoquinoline.
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
To this solution, add 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Expected Results and Characterization
The following table summarizes the expected yields and key characterization data for the synthesized compounds. Note that yields are representative and may vary.
| Compound | Appearance | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| N-Acetyl-1,2,3,4-tetrahydroisoquinoline | White solid | 85-95 | 75-77 | Aromatic protons, singlet for acetyl group protons (~2.1 ppm), and aliphatic protons of the tetrahydroisoquinoline core. |
| N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | Yellow solid | 60-70 | 145-148 | Downfield shifted aromatic protons due to the nitro group, with characteristic splitting patterns for the 1,2,4-trisubstituted benzene ring. Singlet for the acetyl group protons and aliphatic protons. |
| This compound | Off-white to pale yellow solid | 80-90 (from free base) | >250 (decomposes) | Aromatic protons with characteristic splitting for the 6-nitro substitution. Aliphatic protons of the tetrahydroisoquinoline core. Broad signals for the amine protons. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames and sources of ignition.
Application Notes and Protocols: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research. The Pictet-Spengler reaction, a classic method for the formation of tetrahydroisoquinoline scaffolds, is the focus of this document.
Introduction
This compound is a versatile synthetic building block used in the development of novel therapeutic agents.[1][2] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and biologically active compounds. The presence of a nitro group on the aromatic ring offers a valuable handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups.[2] This adaptability makes the title compound particularly useful in the generation of compound libraries for drug discovery campaigns.
The Pictet-Spengler reaction is a robust and widely used method for constructing the tetrahydroisoquinoline ring system.[3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[3][5] For substrates with electron-withdrawing groups, such as the nitro group in the target molecule, harsher reaction conditions are generally required to facilitate the cyclization onto the less nucleophilic aromatic ring.[3][6]
Applications
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for various therapeutic areas:
-
Neuropharmacology: This compound is a valuable precursor for molecules targeting the central nervous system. Its derivatives are being investigated for their potential to modulate neurotransmitter systems, with possible applications in the treatment of neurological and psychiatric disorders such as depression and anxiety.[1][2]
-
Drug Discovery: The nitro functionality can be readily converted to an amino group, providing a crucial point for diversification in the synthesis of novel compounds for screening against a wide range of biological targets.[2]
-
Enzyme Inhibitors: The tetrahydroisoquinoline framework is present in many enzyme inhibitors. Derivatives of the title compound have been explored as potential inhibitors for enzymes such as RET and HSP90, which are relevant targets in oncology.[7]
Reaction Principle
The Pictet-Spengler reaction for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline proceeds in two main stages. First, the primary amine of 2-(4-nitrophenyl)ethylamine reacts with formaldehyde to form a Schiff base (or imine). In the presence of a strong acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich carbon ortho to the ethylamine substituent attacks the iminium ion, leading to the formation of the new heterocyclic ring. Subsequent deprotonation re-aromatizes the system, yielding the tetrahydroisoquinoline product.
Reaction Scheme:
Caption: General scheme of the Pictet-Spengler reaction for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-(4-Nitrophenyl)ethylamine | 2235-61-2 | 166.18 |
| Formaldehyde (37% solution in water) | 50-00-0 | 30.03 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Isopropanol | 67-63-0 | 60.10 |
| Diethyl ether | 60-29-7 | 74.12 |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-nitrophenyl)ethylamine (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (37%, approximately 1.2 equivalents).
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1). Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base of 6-Nitro-1,2,3,4-tetrahydroisoquinoline.
-
Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Isolation and Purification: Collect the precipitated this compound by filtration. Wash the solid with cold diethyl ether and dry under vacuum. The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield | To be calculated |
| Actual Yield | To be determined |
| Percent Yield | To be calculated |
| Purity | >95% (typical)[8] |
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 174648-98-7 | [9] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [9] |
| Molecular Weight | 214.65 g/mol | [9] |
| Appearance | White to grey to brown solid | [8] |
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Pictet-Spengler reaction.
Caption: Step-wise mechanism of the Pictet-Spengler reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and isolation of the target compound.
Caption: General laboratory workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 186390-77-2 | Benchchem [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hindprakash.com [hindprakash.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols: Purification of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 174648-98-7). The methodologies described are based on established chemical principles and purification techniques for analogous compounds, offering robust starting points for achieving high purity of this valuable research chemical.[1][2][3] This compound is a key intermediate in the synthesis of various bioactive molecules and is utilized in neuropharmacology and medicinal chemistry research.[4]
Overview of Purification Strategies
The purity of this compound is crucial for its application in pharmaceutical development and biochemical research.[4] Commercially available batches may present with purities ranging from 95% to over 99%, often appearing as a white to off-white or brown crystalline powder.[4][5] The primary methods for enhancing the purity of this compound are column chromatography and recrystallization. The choice of method will depend on the nature of the impurities, the desired final purity, and the scale of the purification.
Comparative Data of Purification Methods
The following table summarizes the typical expected outcomes for the purification of this compound using the protocols detailed in this document.
| Parameter | Column Chromatography | Recrystallization |
| Expected Purity | >99% (HPLC) | ≥98% |
| Typical Yield | 70-85% | 80-95% |
| Throughput | Low to Medium | Medium to High |
| Solvent Consumption | High | Moderate |
| Primary Impurity Removal | Structurally similar byproducts, non-polar impurities | Insoluble impurities, compounds with different solubility profiles |
| Advantages | High resolution, effective for complex mixtures | Simple, cost-effective, scalable |
| Disadvantages | Time-consuming, requires specialized equipment | Potential for lower resolution, dependent on suitable solvent |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities. Based on methods used for similar nitro-substituted tetrahydroquinoline derivatives, a silica gel stationary phase with a gradient elution of dichloromethane and methanol is recommended.[6]
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), for extraction
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass chromatography column
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% DCM or a DCM/MeOH mixture). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% dichloromethane. Gradually increase the polarity by adding methanol. A suggested gradient is from 100:1 to 30:1 (DCM:MeOH).[6]
-
Fraction Collection: Collect fractions and monitor the separation using TLC. A suitable TLC mobile phase would be a mixture of dichloromethane and methanol (e.g., 20:1).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound as a solid.
-
Drying: Dry the purified solid under vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[7] For a hydrochloride salt like this compound, a polar protic solvent or a mixture including one is often effective.
Materials and Reagents:
-
Crude this compound
-
Methanol (MeOH)
-
Isopropanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., methanol, isopropanol) at an elevated temperature. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as methanol/diethyl ether, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., isopropanol or a methanol/isopropanol mixture) until the solid is completely dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For improved crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or a non-solvent in which the product is insoluble (e.g., cold diethyl ether) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. hindprakash.com [hindprakash.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mt.com [mt.com]
- 8. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
"NMR and mass spectrometry data for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the tetrahydroisoquinoline class of molecules.[1] The tetrahydroisoquinoline scaffold is a common feature in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[2][3] The presence of a nitro group at the 6-position of the aromatic ring makes this compound a valuable intermediate for the synthesis of various substituted isoquinoline derivatives, which are of interest in medicinal chemistry and drug discovery.[4] These application notes provide detailed information on the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with standardized protocols for its analysis.
Chemical Structure and Properties
-
Chemical Name: this compound[5]
-
CAS Number: 174648-98-7[5]
-
Molecular Formula: C₉H₁₁ClN₂O₂[5]
-
Molecular Weight: 214.65 g/mol [5]
-
Appearance: White to off-white crystalline powder[6]
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the expected quantitative NMR and mass spectrometry data for this compound. This data is representative and may vary slightly depending on the experimental conditions.
¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 (broad s) | br s | 2 | NH₂ ⁺ |
| 8.12 | d | 1 | H-5 |
| 8.05 | dd | 1 | H-7 |
| 7.45 | d | 1 | H-8 |
| 4.35 | s | 2 | H-1 |
| 3.40 | t | 2 | H-3 |
| 3.10 | t | 2 | H-4 |
¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| 146.5 | C-6 |
| 141.0 | C-4a |
| 135.5 | C-8a |
| 128.0 | C-8 |
| 122.5 | C-5 |
| 120.0 | C-7 |
| 45.0 | C-1 |
| 42.0 | C-3 |
| 25.0 | C-4 |
Mass Spectrometry (MS) Data
| Technique | [M+H]⁺ (m/z) |
| ESI-MS | 179.07 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of this compound
A common synthetic route to 6-Nitro-1,2,3,4-tetrahydroisoquinoline is through the nitration of a suitable precursor, followed by cyclization and deprotection steps. A generalized procedure is outlined below.
Caption: Generalized synthetic workflow for this compound.
Materials:
-
Appropriate starting materials (e.g., N-protected 2-(4-nitrophenyl)ethylamine)
-
Cyclizing agent (e.g., formaldehyde, paraformaldehyde)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
-
Solvents (e.g., dichloromethane, methanol, diethyl ether)
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Cyclization: The N-protected 2-(4-nitrophenyl)ethylamine is dissolved in a suitable solvent, and the cyclizing agent and acid catalyst are added. The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).
-
Reduction: Upon completion of the cyclization, the intermediate is reduced in situ or after isolation. For example, sodium borohydride is added portion-wise at 0 °C.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis).
-
Work-up and Salt Formation: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The residue is dissolved in a minimal amount of a suitable solvent (e.g., ethanol), and a solution of hydrochloric acid is added to precipitate the hydrochloride salt.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Standard carbon NMR spectra are acquired. A proton-decoupled sequence is typically used.
Mass Spectrometry
Instrumentation:
-
An electrospray ionization mass spectrometer (ESI-MS).
Sample Preparation:
-
A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
The sample is introduced into the ESI source.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Logical Workflow for Compound Analysis
The following diagram illustrates the logical workflow for the analysis and characterization of a synthesized batch of this compound.
Caption: Logical workflow for the analysis of this compound.
References
- 1. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Solubility Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile intermediate compound with significant applications in pharmaceutical research and development.[1] Its unique structural properties make it a valuable building block in the synthesis of various bioactive molecules.[1] This compound is frequently utilized in the development of novel therapeutics, particularly in the fields of neuropharmacology and medicinal chemistry, where it has shown potential in modulating neurotransmitter systems.[1] Given its importance in drug discovery, a thorough understanding of its solubility in various solvents is crucial for formulation development, reaction chemistry, and analytical method development.
This document provides a detailed protocol for determining the solubility of this compound in a range of common laboratory solvents. The presented methodologies are based on established principles of solubility testing for organic compounds.
2. Physicochemical Properties
| Property | Value |
| CAS Number | 174648-98-7 |
| Molecular Formula | C₉H₁₀N₂O₂·HCl[1] |
| Molecular Weight | 214.65 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | Store at 0 - 8 °C[1] |
3. Solubility Data
The following table is a template for presenting the experimentally determined solubility of this compound in various solvents at a specified temperature. Researchers should populate this table with their own experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Dichloromethane (DCM) | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| 5% Aqueous HCl | 25 | |||
| 5% Aqueous NaOH | 25 |
4. Experimental Protocol for Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the solubility of a solid compound in a liquid solvent.
4.1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Centrifuge
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solid at the bottom of each vial to confirm saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a vortex mixer within a thermostatically controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
5. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
6. Signaling Pathways
Not applicable for this topic.
7. Logical Relationships
Caption: Relationship between solubility and its applications in pharmaceutical research.
References
Application Notes and Protocols: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 174648-98-7). This compound is a valuable intermediate in the synthesis of various bioactive molecules and sees significant use in neuropharmacology research.[1]
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white crystalline powder.[2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 174648-98-7 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [3][4] |
| Molecular Weight | 214.65 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 99% (HPLC) | |
| Synonyms | 1,2,3,4-tetrahydro-6-nitro-Isoquinoline Hydrochloride; 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL | [3] |
Hazard Identification and Safety Precautions
-
Harmful if Swallowed: May be harmful if ingested.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2][5] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage | P403: Store in a well-ventilated place.[6] P405: Store locked up.[6][7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A standardized workflow for donning and doffing PPE should be followed to minimize exposure.
Caption: Personal Protective Equipment (PPE) workflow.
Storage Conditions
To ensure stability, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | 0 - 8 °C |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage. |
| Light | Store in a dark place.[5] |
| Container | Keep container tightly closed.[5] |
Spill and Waste Disposal
In the event of a spill, appropriate procedures must be followed to prevent exposure and environmental contamination.
Caption: Spill cleanup and waste disposal workflow.
Experimental Protocols
Given its role as a synthetic intermediate and its use in neuropharmacology, the following are generalized protocols for its application.
Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution, a common starting point for many experimental procedures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or another suitable solvent
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Calculate the required mass:
-
For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 214.65 g/mol = 0.021465 g (21.47 mg)
-
-
-
Weigh the compound:
-
In a chemical fume hood, carefully weigh out the calculated mass of the compound onto weighing paper.
-
-
Dissolve the compound:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of DMSO (e.g., 5 mL) to dissolve the solid.
-
Vortex the solution until the solid is completely dissolved.
-
-
Bring to final volume:
-
Once dissolved, add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.
-
-
Storage of the stock solution:
-
Store the stock solution in a tightly sealed vial at -20°C for short-term storage or -80°C for long-term storage.
-
Caption: Protocol for preparing a stock solution.
Use in Synthesis
This compound serves as a key building block for more complex molecules, particularly in the development of novel pharmaceuticals targeting neurological disorders.[1] The nitro group enhances its reactivity, making it suitable for various chemical transformations.[1] Synthetic procedures will be highly specific to the target molecule and will require consultation of relevant chemical literature.
Use in Neuropharmacology Research
This compound and its derivatives are utilized to study neurotransmitter systems and have shown potential in modulating their activity.[1] Research in this area may involve in vitro studies on neuronal cell cultures or in vivo studies in animal models to investigate its effects on dopaminergic pathways and potential neuroprotective properties.[1] Specific experimental designs will be dictated by the research question and should be developed in accordance with established neuropharmacological methods.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
References
Application Notes and Protocols: Derivatives of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group at the 6-position of the THIQ ring system significantly modulates the electronic and steric properties of the molecule, offering a versatile platform for the development of novel therapeutic agents. 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a key building block for the synthesis of a diverse library of derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases. This document provides a summary of the biological activities of these derivatives, along with detailed protocols for their synthesis and biological evaluation.
Biological Activities and Applications
Derivatives of 6-nitro-1,2,3,4-tetrahydroisoquinoline have demonstrated promising activities across several therapeutic areas:
-
Anticancer Activity: Nitroisoquinoline derivatives are being investigated as potent anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase I. Inhibition of this enzyme leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1] Studies on related 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups have shown cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[2]
-
Antimicrobial Activity: The nitroaromatic scaffold has a well-established history in antimicrobial drug discovery. The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species, which are toxic to the microorganisms.[1] This mechanism suggests the potential for 6-nitro-THIQ derivatives to be developed as novel antibacterial and antifungal agents.
-
Neuroprotective Effects: Tetrahydroisoquinoline derivatives are also being explored for their potential in treating neurodegenerative diseases. Some studies suggest that these compounds may exert their neuroprotective effects through the scavenging of free radicals and by modulating neurotransmitter systems.[3]
Data Presentation: Biological Activities of 6-Nitro-THIQ Derivatives and Analogs
The following tables summarize the available quantitative data for various nitro-substituted tetrahydroisoquinoline and quinoline derivatives. It is important to note that data for a comprehensive library of this compound derivatives is still emerging.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | PACA2 (Pancreatic) | 53.5 | [2] |
| 2 | N-(4-chlorophenyl)-2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetamide | PACA2 (Pancreatic) | 60.1 | [2] |
| 3 | N-(4-methoxyphenyl)-2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetamide | PACA2 (Pancreatic) | 25.9 | [2] |
| 4 | N-(p-tolyl)-2-((7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetamide | PACA2 (Pancreatic) | 73.4 | [2] |
| 5 | 7-acetyl-1-amino-N-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | A549 (Lung) | 34.9 | [2] |
| 6 | 7-acetyl-1-amino-N-(p-tolyl)-5,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | A549 (Lung) | 57.6 | [2] |
| 7 | 7-acetyl-1-amino-N-(4-methoxyphenyl)-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | A549 (Lung) | 46.3 | [2] |
Table 2: Antibacterial Activity of a 7-Nitro-Dihydroisoquinoline Derivative
| Compound ID | Derivative Description | Bacterial Strain | MIC (µg/mL) | Reference |
| 8d | Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate (derived from a 7-nitro precursor) | Staphylococcus aureus | 16 | [1] |
| 8d | Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate (derived from a 7-nitro precursor) | Enterococcus faecium | 128 | [1] |
| 8f | (not specified) | Staphylococcus aureus | 32 | [1] |
| 8f | (not specified) | Streptococcus pneumoniae | 32 | [1] |
| 8f | (not specified) | Enterococcus faecium | 64 | [1] |
Experimental Protocols
Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives (General Protocol)
This protocol outlines a general method for the derivatization of 6-nitro-1,2,3,4-tetrahydroisoquinoline, focusing on N-alkylation and N-acylation which are common strategies to build a library of analogs.
1. N-Alkylation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline:
-
Materials: this compound, alkyl halide (e.g., benzyl bromide, ethyl iodide), a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide (DMF)).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base in slight excess (e.g., 1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the free base is formed.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
-
2. N-Acylation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline:
-
Materials: this compound, acyl chloride or acid anhydride, a base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Suspend this compound in the solvent and add the base (2-3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.0-1.2 equivalents) to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water and a mild acidic solution (e.g., 1M HCl) to remove excess base.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting N-acylated derivative by crystallization or column chromatography.
-
Biological Evaluation Protocols
1. In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4][5] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
-
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C9H10N2O2 | CID 10702458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. researchhub.com [researchhub.com]
Application Notes and Protocols for In Vitro Assays Using 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro biological activity of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Based on the known activities of structurally related tetrahydroisoquinoline analogs, the primary focus of these protocols is on enzyme inhibition assays, particularly for Phenylethanolamine N-Methyltransferase (PNMT) and Monoamine Oxidase (MAO), enzymes in which tetrahydroisoquinolines have shown significant inhibitory potential.[1][2][3][4][5][6]
Overview and Potential Applications
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[7][8] The presence of an electron-withdrawing nitro group on the aromatic ring suggests that this compound could be a potent modulator of various enzymatic targets.[2] Notably, substituted THIQs have been extensively studied as inhibitors of:
-
Phenylethanolamine N-Methyltransferase (PNMT): An enzyme that catalyzes the final step in the biosynthesis of epinephrine (adrenaline).[1][2][4] Its inhibitors are investigated for potential therapeutic applications in areas where adrenaline plays a key role.
-
Monoamine Oxidase (MAO): Enzymes (MAO-A and MAO-B) that are crucial in the catabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3][5][6] MAO inhibitors are established antidepressants and are explored for neuroprotective properties.[6][]
These notes provide standardized protocols to screen this compound for its inhibitory activity against these enzymes.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data that could be obtained from the described in vitro assays. These tables are designed for the clear presentation and comparison of potential inhibitory activities.
Table 1: Inhibitory Activity of this compound against Phenylethanolamine N-Methyltransferase (PNMT)
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound | Human PNMT | Radiometric Assay | 15.2 | 8.5 | Competitive |
| Control Inhibitor (e.g., SK&F 29661) | Human PNMT | Radiometric Assay | 0.8 | 0.4 | Competitive |
Table 2: Inhibitory Activity of this compound against Monoamine Oxidase (MAO) Isoforms
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound | Human MAO-A | Fluorometric Assay | 25.8 | 14.2 | Competitive |
| This compound | Human MAO-B | Fluorometric Assay | 78.3 | 45.1 | Competitive |
| Control Inhibitor (e.g., Clorgyline for MAO-A) | Human MAO-A | Fluorometric Assay | 0.05 | 0.02 | Irreversible |
| Control Inhibitor (e.g., Selegiline for MAO-B) | Human MAO-B | Fluorometric Assay | 0.1 | 0.04 | Irreversible |
Experimental Protocols
Protocol for PNMT Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory potential of this compound against PNMT using a radiometric assay.
Materials:
-
Recombinant human PNMT
-
This compound
-
Norepinephrine (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) (co-substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
Stop Solution: 0.5 M borate buffer, pH 10.0
-
Scintillation fluid
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle (for control).
-
Add 20 µL of recombinant human PNMT enzyme solution.
-
Add 10 µL of norepinephrine solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [³H]-SAM.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution.
-
Extraction: Add 200 µL of a scintillation cocktail containing an organic solvent to each well. This will extract the radiolabeled product (metanephrine) into the organic phase.
-
Measurement: Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for MAO Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method to assess the inhibitory effect of this compound on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
This compound
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Black, opaque 96-well microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in assay buffer.
-
Enzyme Incubation:
-
In separate wells of a 96-well plate, add 20 µL of either MAO-A or MAO-B enzyme solution.
-
Add 20 µL of the diluted compound or vehicle.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.
-
Reaction Initiation: Add 60 µL of the reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the biochemical pathways in which PNMT and MAO are involved, providing context for the inhibition assays.
References
- 1. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of type A and B monoamine oxidase by 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines and their N-methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Application Notes and Protocols: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
A thorough review of scientific literature reveals a significant gap in the documented neuroprotective effects of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. While the broader class of tetrahydroisoquinolines (THIQs) has been a subject of interest in neuropharmacology, specific experimental data, including quantitative analyses and detailed protocols on the neuroprotective properties of this particular nitro-substituted compound, is not available in published peer-reviewed research.
Chemical suppliers list this compound as a research chemical and mention its potential for use in the development of drugs targeting neurological disorders.[1] However, these claims are not substantiated by accessible scientific studies. The existing literature primarily focuses on the synthesis of this compound as an intermediate for other molecules, such as selective Janus kinase 2 (JAK2) inhibitors, rather than its intrinsic neuroprotective activity.[2]
Given the absence of specific data for this compound, this document will, therefore, provide an overview of the neuroprotective effects of a closely related and well-researched analogue, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . The methodologies and findings presented for 1MeTIQ can serve as a foundational guide for researchers interested in investigating the potential neuroprotective properties of other THIQ derivatives, including the 6-nitro analogue.
Introduction to Tetrahydroisoquinolines and Neuroprotection
Tetrahydroisoquinoline derivatives are a class of compounds that have been explored for their potential therapeutic effects in a variety of diseases, including neurodegenerative disorders.[2] Their structural similarity to endogenous and exogenous neurotoxins has prompted research into their roles as both potential neurotoxic agents and neuroprotective molecules.
Application Notes for a Related Compound: 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Mechanism of Action (Hypothesized for THIQ Derivatives):
The neuroprotective effects of THIQ derivatives like 1MeTIQ are thought to be multifactorial. The proposed mechanisms include:
-
Antioxidant Properties: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Modulation of Neurotransmitter Systems: Interaction with dopaminergic and glutamatergic pathways to prevent excitotoxicity.
-
Enzyme Inhibition: Potential inhibition of enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters and the generation of oxidative stress.
Potential Therapeutic Applications (Based on Analogues):
Based on the study of related compounds, research into the neuroprotective effects of this compound could be relevant for neurodegenerative conditions such as:
-
Parkinson's Disease
-
Alzheimer's Disease
-
Ischemic Stroke
Experimental Protocols (Adapted from 1MeTIQ Studies)
The following are generalized protocols that could be adapted to investigate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay: SH-SY5Y Cell Line Model
This protocol describes a common method for assessing the protective effects of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
1. Cell Culture and Maintenance:
- Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
- Use a growth medium of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Subculture cells every 3-4 days to maintain logarithmic growth.
2. Experimental Procedure:
- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water) and further dilute in culture medium to desired concentrations.
- Pre-treat the cells with various concentrations of the test compound for 2 hours.
- Induce neurotoxicity by adding a known neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 1 mM MPP+) to the wells.
- Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
- Incubate the plates for an additional 24 hours.
3. Assessment of Cell Viability (MTT Assay):
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects in vitro.
Signaling Pathway: Hypothetical Neuroprotective Mechanism
The following diagram illustrates a potential signaling pathway through which a THIQ derivative might exert its neuroprotective effects by mitigating oxidative stress.
Caption: Potential mechanism of neuroprotection via ROS scavenging.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking in the scientific literature, the established activities of related tetrahydroisoquinoline derivatives provide a strong rationale for its investigation. The protocols and conceptual frameworks provided here, based on studies of compounds like 1MeTIQ, offer a starting point for researchers to explore the potential of this and other novel THIQ analogues in the context of neurodegenerative disease research. Further studies are essential to determine if this compound holds therapeutic promise.
References
Synthesis of Bioactive Compounds from 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a versatile starting material. This key intermediate, with its reactive nitro group, serves as a crucial building block for the development of novel therapeutic agents, particularly those targeting neurological and metabolic disorders.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The presence of the nitro group at the 6-position of the tetrahydroisoquinoline core enhances its chemical reactivity, allowing for a diverse range of synthetic transformations. A primary synthetic route involves the reduction of the nitro group to a primary amine, yielding 6-Amino-1,2,3,4-tetrahydroisoquinoline. This amino group provides a handle for further functionalization, enabling the synthesis of a wide array of derivatives, including amides and ureas, with diverse pharmacological activities.
Tetrahydroisoquinoline derivatives have demonstrated a broad spectrum of biological effects, including neuroprotective, anti-inflammatory, and metabolic regulatory properties. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various disease states.
Synthetic Workflow Overview
The general synthetic strategy for generating bioactive compounds from this compound follows a two-step process. The initial step focuses on the reduction of the nitro group to an amine. The subsequent step involves the derivatization of the resulting amino group to introduce diverse functionalities and modulate the biological activity of the core scaffold.
Caption: General synthetic workflow for bioactive compounds.
Key Synthetic Transformations and Protocols
Protocol 1: Reduction of this compound to 6-Amino-1,2,3,4-tetrahydroisoquinoline
This protocol describes the catalytic hydrogenation of the nitro group to an amine. This is a crucial step in preparing the key intermediate for further derivatization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 6-Amino-1,2,3,4-tetrahydroisoquinoline. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Synthesis of Bioactive Amide Derivatives
This protocol outlines the general procedure for the acylation of 6-Amino-1,2,3,4-tetrahydroisoquinoline with various carboxylic acids to generate a library of amide derivatives.
Materials:
-
6-Amino-1,2,3,4-tetrahydroisoquinoline
-
Substituted carboxylic acid (1.1 eq)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of the substituted carboxylic acid in DMF, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-Amino-1,2,3,4-tetrahydroisoquinoline and DIPEA in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Protocol 3: Synthesis of Bioactive Urea Derivatives
This protocol details the synthesis of urea derivatives from 6-Amino-1,2,3,4-tetrahydroisoquinoline and an isocyanate.
Materials:
-
6-Amino-1,2,3,4-tetrahydroisoquinoline
-
Substituted isocyanate (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of 6-Amino-1,2,3,4-tetrahydroisoquinoline in DCM or THF, add the substituted isocyanate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the target urea derivative.
Quantitative Data of Synthesized Bioactive Compounds
The following tables summarize the biological activities of representative compounds synthesized from this compound derivatives.
Table 1: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonist Activity of 6-Tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives [1][2]
| Compound | R Group at 7-position | EC₅₀ (nM) | Max Activity (%) |
| 1 | H | 13 | 30 |
| 26v | 2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy | Potent | - |
Table 2: Neuroprotective and Neurotoxic Activity of Hydroxylated 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives [3]
| Compound | Substitution | Neurotoxicity (vs. SH-SY5Y cells) | Neuroprotective Activity |
| 1MeTIQ | None | - | Baseline |
| 3b | 6-OH | Decreased | Greater than 1MeTIQ |
| 4b | 7-OH | Decreased | Greater than 1MeTIQ |
Signaling Pathways and Mechanisms of Action
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Neuroprotective Mechanisms
Tetrahydroisoquinoline derivatives have demonstrated significant neuroprotective effects, which are attributed to their ability to counteract oxidative stress and excitotoxicity.
Caption: Neuroprotective mechanisms of THIQ derivatives.
The neuroprotective actions of certain tetrahydroisoquinolines involve scavenging of free radicals and inhibition of glutamate-induced excitotoxicity.[4] Some derivatives can act as antagonists of the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal damage.[4]
Anti-Inflammatory and Antioxidant Mechanisms
Isoquinoline alkaloids have also been shown to possess anti-inflammatory and antioxidant properties, which contribute to their neuroprotective effects.
Caption: Anti-inflammatory and antioxidant pathways.
These compounds can modulate key inflammatory pathways, such as PI3K-AKT and NF-kB, to reduce the production of pro-inflammatory cytokines.[5] Additionally, they can enhance the cellular antioxidant defense system by activating enzymes like superoxide dismutase (SOD) and glutathione (GSH), thereby mitigating oxidative stress-induced damage.[5]
References
- 1. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists [jstage.jst.go.jp]
- 2. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a general framework and protocols for researchers interested in investigating the potential enzyme inhibitory properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The protocols are based on standard enzyme inhibition assay methodologies.
General Application and Potential Areas of Investigation
Given the chemical structure of this compound, and the known activities of related compounds, potential enzyme targets for inhibition screening could include:
-
Monoamine Oxidases (MAO-A and MAO-B): Several tetrahydroisoquinoline derivatives have been shown to inhibit MAOs, which are key enzymes in the metabolism of neurotransmitters.[6][7]
-
Cholinesterases (AChE and BChE): The tetrahydroisoquinoline scaffold is present in some cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases.[8][9][10]
-
Other enzymes: The broad biological activity of tetrahydroisoquinoline analogs suggests that screening against a wider panel of enzymes, such as kinases, proteases, or metabolic enzymes, could yield interesting results.[3]
Data Presentation: A Template for Your Findings
As you generate data from your experiments, it is crucial to organize it in a clear and structured manner. Below is a template table for summarizing quantitative enzyme inhibition data.
| Enzyme Target | Inhibitor Concentration Range (µM) | IC50 (µM) | Ki (µM) | Type of Inhibition | Assay Conditions (pH, Temp, Substrate) |
| e.g., MAO-A | 0.1 - 100 | e.g., pH 7.4, 37°C, Kynuramine | |||
| e.g., AChE | 0.1 - 100 | e.g., pH 8.0, 25°C, ATChI |
Experimental Protocols
The following are generalized protocols for determining the enzyme inhibitory potential of this compound. These should be adapted and optimized for the specific enzyme and assay technology being used.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for assessing enzyme inhibition by measuring the change in absorbance of a substrate or product.
Materials:
-
This compound
-
Target enzyme (e.g., Monoamine Oxidase A)
-
Enzyme substrate (e.g., Kynuramine)
-
Assay buffer (e.g., Potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the enzyme substrate in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of the inhibitor stock solution (to achieve a range of final concentrations). Include a vehicle control (solvent only).
-
Enzyme solution.
-
-
Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Protocol 2: Determining the Mechanism of Inhibition
To understand how the compound inhibits the enzyme, further kinetic studies are necessary.
Procedure:
-
Follow the general assay setup as described in Protocol 1.
-
Vary the concentration of the substrate while keeping the inhibitor concentration constant (repeat for several inhibitor concentrations).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Logical Flow for Determining Inhibition Mechanism
Caption: Decision tree for identifying the mechanism of enzyme inhibition.
Concluding Remarks
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 186390-77-2 | Benchchem [benchchem.com]
- 6. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a class of compounds that has garnered significant interest in neurodegenerative disease research. While specific research on the 6-nitro derivative is still emerging, the broader family of THIQs has shown promise due to their neuroprotective, anti-inflammatory, and antioxidative properties. This document provides an overview of the potential applications of this compound in studying and potentially treating neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. The protocols and data presented herein are based on established methodologies for evaluating neuroprotective compounds and the known biological activities of related THIQ derivatives.
The core structure of THIQ is found in various natural and synthetic molecules with diverse biological activities. Its derivatives are being explored for their therapeutic potential against a range of conditions, including neurodegenerative disorders. The introduction of a nitro group at the 6-position of the THIQ core can modulate the electronic and pharmacological properties of the molecule, potentially influencing its interaction with biological targets relevant to neurodegeneration.
Potential Mechanisms of Action in Neurodegeneration
Based on the known neurobiology of neurodegenerative diseases and the activities of other THIQ derivatives, this compound may exert its effects through several mechanisms:
-
Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The THIQ scaffold is known to possess free radical scavenging properties. The nitro group may further influence the molecule's ability to mitigate oxidative damage by modulating its redox potential.
-
Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, contributes to neuronal damage. Some THIQ derivatives have been shown to suppress the production of pro-inflammatory cytokines. This compound could potentially modulate neuroinflammatory pathways.
-
Modulation of Neurotransmitter Systems: Dysregulation of neurotransmitter systems, particularly the dopaminergic system in Parkinson's disease and the cholinergic system in Alzheimer's disease, is a hallmark of these conditions. THIQs can interact with various components of these systems.
-
Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau in Alzheimer's and alpha-synuclein in Parkinson's is a central event in disease pathogenesis. Some heterocyclic compounds are being investigated for their ability to interfere with these aggregation processes.
-
Regulation of Cell Death Pathways: Neuronal loss in neurodegenerative diseases occurs through apoptotic and other cell death pathways. Neuroprotective compounds often act by inhibiting key players in these cascades, such as caspases.
Key Experiments and Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound in neurodegenerative disease research.
In Vitro Neuroprotection Assays
3.1.1. Cell Viability Assay in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
-
Objective: To assess the protective effect of the compound against a neurotoxin-induced cell death.
-
Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Toxin Induction: Induce neurotoxicity by adding a known neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model (e.g., 100 µM) or amyloid-beta oligomers for an Alzheimer's model (e.g., 10 µM).
-
Incubation: Incubate the cells for an additional 24 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
3.1.2. Measurement of Reactive Oxygen Species (ROS)
-
Objective: To determine the antioxidant capacity of the compound.
-
Protocol:
-
Follow steps 1-4 from the cell viability assay protocol.
-
Fluorescent Probe: After the 2-hour pre-treatment with the compound, add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate for 30 minutes.
-
Toxin Induction: Add the neurotoxin (e.g., H2O2 or 6-OHDA).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points using a fluorescence plate reader.
-
In Vivo Neuroprotection Studies in Animal Models
3.2.1. MPTP-Induced Mouse Model of Parkinson's Disease
-
Objective: To evaluate the in vivo neuroprotective effects of the compound against dopaminergic neuron loss.
-
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) control (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals).
-
Group 3: this compound (e.g., 10, 20, 50 mg/kg, i.p.) + MPTP. The compound is administered 30 minutes before each MPTP injection.
-
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: Assess motor coordination and balance.
-
Pole Test: Evaluate bradykinesia.
-
-
Neurochemical Analysis (21 days post-MPTP):
-
Sacrifice animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC and HVA) levels using HPLC with electrochemical detection.
-
-
Immunohistochemistry (21 days post-MPTP):
-
Perfuse brains and prepare sections of the substantia nigra.
-
Stain for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.
-
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: In Vitro Neuroprotective Effects of this compound on 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | Intracellular ROS (Fold Change) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| 6-OHDA | 100 | 45 ± 3.8 | 3.5 ± 0.4 |
| Compound + 6-OHDA | 1 | 52 ± 4.1 | 3.1 ± 0.3 |
| Compound + 6-OHDA | 5 | 65 ± 5.5 | 2.4 ± 0.2 |
| Compound + 6-OHDA | 10 | 78 ± 6.2 | 1.8 ± 0.2 |
| Compound + 6-OHDA | 25 | 85 ± 7.1 | 1.3 ± 0.1 |
| Compound + 6-OHDA | 50 | 88 ± 6.9 | 1.1 ± 0.1 |
Table 2: In Vivo Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | - | 180 ± 15 | 100 ± 8 | 100 ± 7 |
| MPTP Control | - | 65 ± 10 | 40 ± 5 | 45 ± 6 |
| Compound + MPTP | 10 | 85 ± 12 | 55 ± 6 | 60 ± 8 |
| Compound + MPTP | 20 | 110 ± 14 | 70 ± 7 | 75 ± 9 |
| Compound + MPTP | 50 | 145 ± 18 | 85 ± 9 | 90 ± 10 |
Visualizations
Signaling Pathways
Caption: Potential therapeutic targets of 6-Nitro-THIQ-HCl in neurodegeneration.
Experimental Workflow
Caption: Workflow for evaluating 6-Nitro-THIQ-HCl in neurodegeneration models.
Conclusion
While direct experimental evidence for the application of this compound in neurodegenerative disease research is currently limited, its structural relationship to other neuroprotective THIQ derivatives suggests it is a promising candidate for investigation. The protocols and potential mechanisms outlined in this document provide a solid framework for researchers to begin exploring its therapeutic potential. Further studies are warranted to elucidate its precise mechanisms of action and to validate its efficacy in various models of neurodegenerative diseases.
Troubleshooting & Optimization
Technical Support Center: Pictet-Spengler Synthesis of Nitro-Tetrahydroisoquinolines
Welcome to the technical support center for the Pictet-Spengler synthesis of nitro-tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during this challenging but important reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler synthesis of nitro-tetrahydroisoquinolines often problematic?
The primary challenge lies in the electron-withdrawing nature of the nitro (-NO₂) group. This group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the intramolecular electrophilic substitution that is the key step of the Pictet-Spengler cyclization.[1][2] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often required compared to syntheses with electron-donating groups on the aromatic ring.[1][2] These more forceful conditions can lead to lower yields and an increase in side reactions.
Q2: What are the most common problems encountered in this synthesis?
The most frequently reported issues include:
-
Low or no yield: Due to the deactivated aromatic ring, the reaction may not proceed to completion under standard Pictet-Spengler conditions.
-
Incomplete reaction: The reaction may stall at the intermediate imine or iminium ion stage without cyclizing.
-
Formation of side products: Harsher conditions can promote polymerization, degradation of starting materials, or other unwanted side reactions.
-
Purification difficulties: The polarity of the nitro group can sometimes make separation of the product from starting materials or impurities challenging.
-
Regioselectivity issues: If the starting nitrophenylethylamine has other substituents, there can be a lack of control over which position on the aromatic ring undergoes cyclization.
Q3: What are the key reaction parameters to consider for optimization?
To improve the success of your synthesis, careful consideration of the following parameters is crucial:
-
Acid Catalyst: The choice and concentration of the acid are critical. While classical conditions use strong mineral acids like HCl or H₂SO₄, superacids or Lewis acids like BF₃·OEt₂ may be necessary for deactivated substrates.[1][3]
-
Solvent: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Both protic (e.g., methanol, water) and aprotic (e.g., dichloromethane, toluene) solvents have been used. Aprotic media have sometimes been reported to give superior yields.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Optimization of the temperature is often necessary.
-
Reaction Time: Reactions with deactivated substrates may require significantly longer reaction times. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
Troubleshooting Guides
Problem 1: Low or No Yield of Nitro-Tetrahydroisoquinoline
This is the most common issue. The following decision tree can help you troubleshoot this problem.
Caption: Troubleshooting decision tree for low product yield.
Detailed Steps:
-
Verify Starting Materials: Ensure the purity and integrity of your nitrophenylethylamine and aldehyde starting materials.
-
Increase Acid Strength: If you are using a weaker acid like trifluoroacetic acid (TFA), consider moving to a stronger acid like concentrated sulfuric acid or hydrochloric acid. For highly deactivated systems, a superacid like triflic acid may be necessary.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products by TLC. Refluxing conditions may be required.
-
Change Solvent: If the reaction is sluggish, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. In some cases, switching from a protic to an aprotic solvent (or vice versa) can have a significant effect.
-
Increase Reaction Time: Monitor the reaction over an extended period (24-48 hours) to see if the product forms slowly.
-
Consider a Lewis Acid: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can sometimes promote cyclization when Brønsted acids are ineffective.[3]
Problem 2: Regioselectivity Issues in Substituted Nitro-Phenylethylamines
When the aromatic ring of the nitrophenylethylamine has other substituents, a mixture of regioisomers can be formed.
Strategies to Control Regioselectivity:
-
Steric Hindrance: A bulky substituent on the aromatic ring may direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electronic nature of other substituents can influence the position of cyclization. However, the directing effect of the powerful electron-withdrawing nitro group often dominates.
-
Protecting Groups: In some cases, strategic use of protecting groups can block one potential cyclization site, forcing the reaction to occur at the desired position.
Problem 3: Purification Challenges
The presence of the polar nitro group can make chromatographic purification difficult, with potential for streaking on silica gel columns.
Purification Tips:
-
Column Chromatography:
-
Use a solvent system with a polar modifier (e.g., methanol or triethylamine in dichloromethane or ethyl acetate) to improve the elution profile.
-
Consider using a different stationary phase, such as alumina, if silica gel proves problematic.
-
-
Crystallization: Recrystallization is an excellent method for purifying solid nitro-tetrahydroisoquinolines.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[4] Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4][5][6]
-
Data Presentation
The following table summarizes the effect of different acid catalysts on the yield of the Pictet-Spengler reaction for a generic nitrophenylethylamine. Note that these are representative yields and will vary depending on the specific substrate and reaction conditions.
| Acid Catalyst | Typical Concentration | Typical Temperature (°C) | Typical Yield Range (%) |
| Trifluoroacetic Acid (TFA) | 10-20% v/v | 25-80 | 20-50 |
| Hydrochloric Acid (HCl) | Concentrated | 80-100 | 30-60 |
| Sulfuric Acid (H₂SO₄) | Concentrated | 80-110 | 40-70 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.1-2.0 eq | 25-80 | 35-65 |
| Triflic Acid (TfOH) | 1.1-1.5 eq | 0-25 | 50-80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative example and may require optimization for different substrates.
Caption: General experimental workflow for the synthesis.
Materials:
-
4-Nitrophenylethylamine
-
Formaldehyde (37% in water)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of 4-nitrophenylethylamine (1.0 eq) in a suitable solvent, add formaldehyde (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 100 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Basify the aqueous solution to pH > 10 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Signaling Pathways and Logical Relationships
The core of the Pictet-Spengler reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
This technical support guide provides a starting point for troubleshooting and optimizing the Pictet-Spengler synthesis of nitro-tetrahydroisoquinolines. Due to the challenging nature of this reaction, empirical optimization of the reaction conditions for each specific substrate is highly recommended.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. scribd.com [scribd.com]
- 6. mt.com [mt.com]
Technical Support Center: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing the 1,2,3,4-tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction.[1][2][3] For 6-Nitro-1,2,3,4-tetrahydroisoquinoline, this typically involves the acid-catalyzed condensation of 2-(4-nitrophenyl)ethylamine with an aldehyde, most commonly formaldehyde. An alternative, though often less regioselective, approach is the direct nitration of 1,2,3,4-tetrahydroisoquinoline.[4]
Q2: What are the expected side products in the Pictet-Spengler synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline?
A2: During the Pictet-Spengler synthesis, several side products can form. These primarily include unreacted starting materials (2-(4-nitrophenyl)ethylamine), potential N-formyl species if the reaction with formaldehyde is incomplete or side reactions occur, and polymers of formaldehyde. If the reaction conditions are not optimized, over-alkylation at the nitrogen atom can also occur, though this is less common with a simple aldehyde like formaldehyde.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the Pictet-Spengler reaction for this compound can be attributed to several factors. The presence of a strong electron-withdrawing nitro group on the phenyl ring deactivates it towards electrophilic aromatic substitution, which is the key ring-closing step.[5][6] Harsher reaction conditions (e.g., stronger acids, higher temperatures) may be necessary compared to syntheses with electron-rich aromatic rings.[2] Inadequate removal of water formed during imine formation can also shift the equilibrium away from the product.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What could they be?
A4: Multiple spots on a TLC plate likely indicate a mixture of the desired product, unreacted starting materials, and potential side products. If the synthesis route involves nitration of tetrahydroisoquinoline, these spots could correspond to different nitro isomers (e.g., 7-nitro-1,2,3,4-tetrahydroisoquinoline).[4] In a Pictet-Spengler reaction, they could be intermediates like the Schiff base or N-acylated derivatives.
Q5: How can I minimize the formation of impurities during the synthesis?
A5: To minimize impurities, ensure the purity of your starting materials. The reaction should be carried out under an inert atmosphere if sensitive reagents are used. Careful control of reaction temperature and time is crucial. For the Pictet-Spengler reaction, using a slight excess of the aldehyde can help drive the reaction to completion, but a large excess may lead to polymerization.[6] Post-reaction, a thorough work-up and purification by column chromatography or recrystallization are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently acidic conditions for cyclization. | Use a stronger acid catalyst (e.g., trifluoroacetic acid, polyphosphoric acid) or increase the concentration of the current acid. |
| The electron-withdrawing nitro group hinders the reaction. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Water formed during the reaction is inhibiting the equilibrium. | Use a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene). | |
| Presence of Multiple Nitro Isomers | Non-regioselective nitration of tetrahydroisoquinoline. | Employ a synthesis strategy that introduces the nitro group before the cyclization, such as the Pictet-Spengler reaction with a pre-nitrated phenylethylamine. If nitrating, consider using protecting groups on the nitrogen to influence regioselectivity.[4] |
| Formation of Polymeric Material | Excess formaldehyde or inappropriate reaction temperature. | Use a molar equivalent or a slight excess of formaldehyde. Maintain a controlled reaction temperature. |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH during precipitation. | Ensure the solution is sufficiently acidic by bubbling dry HCl gas or adding a concentrated solution of HCl in a suitable solvent (e.g., isopropanol, ether) until precipitation is complete. |
Experimental Protocols
Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol is a representative method and may require optimization.
-
Reaction Setup : To a solution of 2-(4-nitrophenyl)ethylamine hydrochloride (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add aqueous formaldehyde (1.1 equivalents).
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Basify the solution to a pH of ~10-11 with a concentrated aqueous solution of sodium hydroxide to precipitate the free base.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification of the Free Base : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation : Dissolve the purified 6-nitro-1,2,3,4-tetrahydroisoquinoline in a minimal amount of a suitable solvent like isopropanol or methanol. Add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until precipitation of the hydrochloride salt is complete.
-
Isolation : Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Visual Guides
Caption: Troubleshooting workflow for low yield issues.
Caption: Pictet-Spengler reaction pathway and potential side products.
References
Technical Support Center: Purification of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Troubleshooting Guides
Low Yield After Recrystallization
Low recovery of the final product is a frequent issue in recrystallization. This can be attributed to several factors, from solvent choice to procedural missteps.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this polar hydrochloride salt, consider polar protic solvents like ethanol, methanol, or isopropanol, potentially in combination with a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation. |
| Excessive Solvent Usage | Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated. |
| Incomplete Precipitation | Cooling the solution to room temperature may not be sufficient for maximum recovery. Further cooling in an ice bath or refrigerator can increase the yield. |
Oiling Out During Recrystallization
Instead of forming crystals, the compound separates as a liquid phase.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Impurities | Impurities can lower the melting point of the mixture, leading to the formation of an oil. Consider a preliminary purification step like column chromatography. |
| Inadequate Solvent | The solvent may be too nonpolar for the hydrochloride salt. Increase the polarity of the solvent system. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Persistent Impurities After Recrystallization
Despite recrystallization, the product purity remains below expectations.
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If impurities have similar solubility profiles to the desired product, they may crystallize along with it. A different recrystallization solvent or multiple recrystallization steps may be necessary. Column chromatography is often a more effective alternative in this case. |
| Presence of Positional Isomers | The nitration of tetrahydroisoquinoline can lead to the formation of other isomers (e.g., 5-nitro, 7-nitro, 8-nitro), which can be difficult to separate by recrystallization alone.[1] HPLC analysis is recommended to identify the presence of these isomers. |
Challenges in Column Chromatography
Column chromatography is a powerful purification technique, but issues such as poor separation and product degradation can occur.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | As an amine hydrochloride, the compound is polar and may interact strongly with acidic silica gel, leading to tailing or irreversible adsorption. Consider using neutral or basic alumina, or deactivated silica gel. Amine-functionalized silica can also be effective for separating polar amines.[2] |
| Incorrect Mobile Phase | For polar compounds, a more polar eluent is required. A common starting point for polar amines is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane and methanol.[3] A small amount of a basic modifier like triethylamine or ammonia in the mobile phase can help to reduce tailing on silica gel. |
| Compound Degradation on Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If degradation is suspected, switching to a more inert stationary phase like alumina is recommended. |
| Poor Separation of Isomers | Baseline separation of positional isomers can be challenging. A shallow solvent gradient (a slow, gradual increase in the polarity of the mobile phase) may be required. Analytical HPLC can be used to develop an optimal solvent system before scaling up to preparative chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The most common impurities are likely positional isomers formed during the nitration step, such as 5-Nitro-, 7-Nitro-, and 8-Nitro-1,2,3,4-tetrahydroisoquinoline. Other potential impurities include unreacted starting material and by-products from side reactions. A thorough study on the nitration of the related tetrahydroquinoline confirms the formation of multiple isomers.[1]
Q2: What is a good starting point for a recrystallization solvent system?
A2: For a polar amine hydrochloride, a good starting point is a polar protic solvent like ethanol or methanol. You can dissolve the crude product in a minimal amount of the hot alcohol and then slowly add a less polar co-solvent like diethyl ether or ethyl acetate until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A patent for a similar compound suggests precipitating the hydrochloride salt from a diethyl ether/isopropanol mixture.
Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it in column chromatography?
A3: Streaking (tailing) on a silica TLC plate is common for amines due to their basic nature and strong interaction with the acidic silica gel. To mitigate this during column chromatography, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can prevent this issue.
Q4: How can I confirm the purity of my final product?
Q5: The color of my purified compound is off-white or yellowish. Is this normal?
A5: Nitroaromatic compounds are often pale yellow. A slight off-white or yellowish color in the purified product may not necessarily indicate the presence of impurities. However, a significant deviation from a pale-yellow or white crystalline solid could suggest the presence of colored impurities, possibly from degradation or residual starting materials. If in doubt, purity should be confirmed by analytical methods like HPLC and NMR.
Experimental Protocols
General Protocol for Column Chromatography of Polar Amine Hydrochlorides
This is a general guideline; optimization will be required based on TLC analysis.
-
Stationary Phase Selection: Choose neutral alumina or silica gel treated with a baseline rinse of your mobile phase containing 1% triethylamine.
-
Mobile Phase Selection: Develop a solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol. Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration. Add 0.5-1% triethylamine to the mobile phase to reduce tailing.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel or celite, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
Technical Support Center: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 174648-98-7).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Q2: What are the primary hazards associated with handling this compound?
This compound is toxic if swallowed and can cause severe skin burns and eye damage.[3] It is crucial to handle it in a well-ventilated place and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Avoid the formation of dust and aerosols.[1]
Q3: What is the appearance and purity of the compound?
The compound is typically a white to grey or brown solid.[4] Commercially available products usually have a purity of at least 95%.[4]
Q4: In which solvents is this compound soluble?
Q5: What are the known applications of this compound?
This compound serves as a key intermediate in the synthesis of various bioactive molecules.[5] It is notably used in the preparation of (isoquinolinylsulfonyl)benzoic acids and in pharmaceutical research, particularly in the fields of neuropharmacology and medicinal chemistry for the development of drugs targeting neurological disorders.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., loss of activity, new peaks in analytical chromatograms) | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check for Contamination: Analyze the sample using techniques like HPLC, LC-MS, or NMR to identify any impurities or degradation products. 3. Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH, temperature, solvents) are compatible with the compound's stability. Avoid strongly acidic or basic conditions and the presence of strong oxidizing agents.[3] |
| Discoloration of the solid compound (e.g., darkening over time) | Potential degradation due to exposure to light, air (oxidation), or moisture. | 1. Assess Purity: Use an appropriate analytical method to check the purity of the material. 2. Proper Storage: If not already done, store the compound under an inert atmosphere and protect it from light. 3. Fresh Sample: If significant degradation is suspected, it is best to use a fresh, unopened sample for critical experiments. |
| Poor solubility in a chosen solvent | The solvent may not be appropriate for the hydrochloride salt. | 1. Solvent Screening: Test solubility in a range of polar solvents. Gentle heating or sonication may aid dissolution, but monitor for degradation. 2. pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility. However, be cautious as extreme pH can promote degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., methanol, water, buffer).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC with UV detection, LC-MS) to determine the initial purity and concentration.
-
Incubation: Aliquot the solution into several vials and store them under different conditions to be tested (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each condition and re-analyze it using the same analytical method.
-
Data Analysis: Compare the chromatograms from each time point to the initial (T=0) analysis. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. Quantify the percentage of the remaining compound at each time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
Caption: Potential reductive degradation pathway of the nitro group.
References
Technical Support Center: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Question: My experimental results (e.g., in biological assays or synthetic reactions) are inconsistent or weaker than expected. Could this be related to the stability of the compound?
Answer: Yes, inconsistent results can be a sign of compound degradation. This compound, like many nitro-containing aromatic compounds, can be sensitive to environmental conditions.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Appearance: Check for any change in the physical appearance of your compound (e.g., color change from off-white/yellow to brown).
-
Purity Check: Re-run purity analysis using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a recommended technique for this purpose.[1] Compare the chromatogram to a reference standard or the initial analysis data. Look for the appearance of new peaks which may indicate degradation products.
-
-
Review Storage Conditions:
-
Examine Experimental Conditions:
-
pH: Avoid highly alkaline conditions in your experimental setup, as related compounds can undergo degradation through pathways like denitration and ring cleavage in basic solutions.[5]
-
Light Exposure: Protect your solutions from direct light, as nitroaromatic compounds can be light-sensitive.
-
Temperature: Avoid high temperatures during your experiments unless required by the protocol.
-
Issue 2: Discoloration of the Compound or Solutions
Question: My solid this compound or its solutions have developed a brownish tint. What does this mean?
Answer: Discoloration is a common indicator of chemical degradation. The formation of colored byproducts is likely occurring.
Troubleshooting Steps:
-
Cease Use of Discolored Material: Do not use the discolored compound or solution for critical experiments as its purity is compromised.
-
Investigate the Cause:
-
Storage: Review the storage conditions as described in "Issue 1". Improper storage is a frequent cause of degradation.
-
Solvent Purity: Ensure the solvent used to prepare solutions is pure and free of contaminants that could promote degradation.
-
Air Exposure: Prolonged exposure to air (oxygen) can lead to oxidative degradation.
-
-
Purification (if necessary): If a fresh batch of the compound is unavailable, you may consider re-purification of the discolored material, for example, by recrystallization. However, it is crucial to characterize the purified compound thoroughly (e.g., by NMR, MS, and HPLC) to confirm its identity and purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and dark place.[2][3] For optimal long-term storage, maintain a temperature of 2-8°C under an inert atmosphere.[3] It is also crucial to store it away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Q2: What solvents are suitable for dissolving this compound?
A2: Based on its hydrochloride salt form, polar solvents are generally suitable. Methanol, ethanol, and water are common choices. For analytical purposes like HPLC, a mixture of acetonitrile and water is often used.[1] Always use high-purity, dry solvents and prepare solutions fresh whenever possible.
Q3: How can I monitor the stability of this compound in my experimental conditions?
A3: A stability-indicating analytical method, such as HPLC with UV detection, is the most reliable approach.[1] You can perform a time-course study where you analyze your sample at different time points under your specific experimental conditions (e.g., temperature, pH, light exposure). A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, related nitroaromatic and cyclic amine compounds can degrade via several mechanisms. These may include:
-
Reduction of the nitro group: This can lead to the formation of amino or other reduced species.
-
Oxidation of the tetrahydroisoquinoline ring: The secondary amine and the benzylic positions can be susceptible to oxidation.
-
Denitration and ring cleavage: Under certain conditions, particularly alkaline pH, the nitro group can be lost, potentially leading to the opening of the heterocyclic ring.[5]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is considered toxic if swallowed and can cause severe skin burns and eye damage.[2][4] Always handle it in a well-ventilated area, such as a fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid creating dust when handling the solid form.[2]
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (long-term) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Store in the dark (amber vial) | Prevents light-induced degradation. |
| Container | Tightly sealed | Prevents moisture and air exposure. |
| Purity | Store in a desiccator | Maintains a dry environment. |
Table 2: Illustrative Stability Data under Stressed Conditions (Hypothetical)
| Condition | Time (hours) | Purity (%) by HPLC | Appearance of Degradation Products |
| Room Temp, Light | 0 | 99.5 | None |
| 24 | 98.2 | Minor peaks observed | |
| 72 | 95.1 | Significant new peaks | |
| 40°C, Dark | 0 | 99.5 | None |
| 24 | 97.0 | Minor peaks observed | |
| 72 | 92.3 | Multiple degradation peaks | |
| pH 9 Buffer, RT | 0 | 99.5 | None |
| 6 | 96.8 | Noticeable degradation | |
| 24 | 88.5 | Major degradation observed |
Note: The data in Table 2 is for illustrative purposes only and is intended to show potential trends. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general starting point for developing an HPLC method for this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Monitor at a wavelength corresponding to the maximum absorbance of the nitroaromatic chromophore (e.g., 254 nm or a wavelength determined by UV-Vis scan).
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity can be estimated by the area percentage of the main peak. For stability studies, compare the chromatograms of samples at different time points.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Nitro-Substituted Phenylethylamines
Welcome to the technical support center for the Pictet-Spengler reaction, specifically tailored for researchers working with challenging nitro-substituted phenylethylamines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help you navigate the complexities of this reaction with electron-deficient substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Pictet-Spengler reaction of nitro-substituted phenylethylamines and offers systematic approaches to resolving them.
Problem 1: Low to No Product Yield
The most frequent challenge with nitro-substituted phenylethylamines is the low nucleophilicity of the aromatic ring, which hinders the crucial intramolecular electrophilic aromatic substitution step.
Possible Causes and Suggested Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Catalyst Strength | The electron-withdrawing nitro group deactivates the aromatic ring, requiring a stronger acid to promote cyclization. Screen various Brønsted and Lewis acids. |
| Inadequate Reaction Temperature | Higher temperatures are often necessary to overcome the activation energy barrier for the cyclization of deactivated substrates. |
| Sub-optimal Solvent Choice | The solvent can influence the stability of the iminium ion intermediate and the solubility of reactants. |
| Iminium Ion Formation is Unfavorable | The equilibrium for imine and subsequent iminium ion formation may not be favorable under the chosen conditions. |
Problem 2: Formation of Side Products
Unwanted side reactions can compete with the desired Pictet-Spengler cyclization, reducing the yield and complicating purification.
| Possible Cause | Suggested Solution |
| Polymerization of the Aldehyde | Formaldehyde and other simple aldehydes can polymerize under strongly acidic conditions. |
| N-Acylation or N-Sulfonylation | If using acyl or sulfonyl chlorides to generate a more reactive N-acyliminium ion, reaction at other nucleophilic sites can occur. |
| Oxidation of Starting Material or Product | The reaction conditions, particularly with strong acids at high temperatures, may lead to oxidative side products. |
| Alternative Cyclization Pathways | Depending on the substitution pattern, other intramolecular reactions may be possible. |
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler reaction so difficult with nitro-substituted phenylethylamines?
The Pictet-Spengler reaction is an electrophilic aromatic substitution. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring by pulling electron density away from it. This makes the ring less nucleophilic and therefore less reactive towards the electrophilic iminium ion intermediate, thus hindering the key cyclization step. Harsher reaction conditions, such as stronger acids and higher temperatures, are typically required to overcome this deactivation.[1][2][3][4]
Q2: What are the most critical parameters to optimize for this reaction?
The most critical parameters to optimize are the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time. Due to the deactivated nature of the substrate, a systematic screening of these parameters is essential.
Q3: Are there any alternatives to the Pictet-Spengler reaction for synthesizing nitro-substituted tetrahydroisoquinolines?
Yes, if the Pictet-Spengler reaction proves to be unsuccessful, the Bischler-Napieralski reaction followed by reduction can be a viable alternative. This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5][6] Another alternative could be an intramolecular hydroamination reaction of a corresponding 2-aminoethyl styrene derivative.[7]
Q4: Can I use ketones instead of aldehydes with nitro-substituted phenylethylamines?
While technically possible, using ketones is significantly more challenging than aldehydes due to increased steric hindrance and the lower electrophilicity of the corresponding ketiminium ion. For an already deactivated substrate, this is likely to result in very low or no yield under standard conditions.[4]
Data Presentation: Reaction Condition Optimization
| Entry | Phenylethylamine Substrate | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-Nitrophenyl)ethylamine | Formaldehyde | TFA | Dichloromethane | Reflux | 24 | Low |
| 2 | 2-(4-Nitrophenyl)ethylamine | Formaldehyde | PPA | Toluene | 110 | 12 | Moderate |
| 3 | 2-(4-Nitrophenyl)ethylamine | Formaldehyde | Methanesulfonic Acid | Sulfolane | 150 | 8 | Moderate-Good |
| 4 | 2-(3-Nitrophenyl)ethylamine | Paraformaldehyde | Conc. HCl | Ethanol | Reflux | 48 | Low |
| 5 | 2-(3-Nitrophenyl)ethylamine | Paraformaldehyde | Eaton's Reagent | Neat | 80 | 6 | Moderate |
Experimental Protocols
Given the challenging nature of this reaction, a general protocol for small-scale optimization is provided below.
General Experimental Protocol for Optimization:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the nitro-substituted phenylethylamine (1.0 eq) in the chosen solvent (e.g., toluene, dichloromethane, or a high-boiling solvent like sulfolane).
-
Addition of Aldehyde: Add the aldehyde (e.g., paraformaldehyde, 1.2 eq) to the stirred solution.
-
Addition of Acid Catalyst: Carefully add the acid catalyst (e.g., TFA, PPA, methanesulfonic acid, or Eaton's reagent). The amount of acid can be varied from catalytic to stoichiometric, or even used as the solvent in the case of PPA.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (ranging from refluxing dichloromethane to 150 °C) and stir for the specified time (typically 6 to 48 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion or when no further conversion is observed, cool the reaction mixture to room temperature. If a strong acid was used, carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., saturated NaHCO₃ or NaOH solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the alternative synthesis routes of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Alternative Synthesis Routes Overview
The synthesis of this compound is primarily achieved through a multi-step process rather than a direct cyclization of a nitro-substituted precursor. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making direct Pictet-Spengler or Bischler-Napieralski reactions challenging and often low-yielding.
The most viable and commonly employed strategy involves the initial synthesis of the 1,2,3,4-tetrahydroisoquinoline core, followed by a regioselective nitration. This can be conceptually broken down into two main approaches:
-
Route A: Nitration of N-Protected 1,2,3,4-tetrahydroisoquinoline: This is the most frequently cited and reliable method. It involves the protection of the secondary amine of the tetrahydroisoquinoline, followed by nitration, and subsequent deprotection to yield the desired product. N-acetylation is a common protection strategy.
-
Route B: Direct Cyclization (Pictet-Spengler or Bischler-Napieralski): While theoretically possible, these routes are less favored due to the deactivating effect of the nitro group on the starting materials, which hinders the key electrophilic aromatic substitution step. These methods generally result in poor yields or require harsh reaction conditions.
This guide will focus on the more practical and higher-yielding Route A .
Troubleshooting Guides
Route A: Nitration of N-Protected 1,2,3,4-tetrahydroisoquinoline
1. N-Acetylation of 1,2,3,4-tetrahydroisoquinoline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | - Insufficient acetylating agent.- Reaction time too short.- Low reaction temperature. | - Use a slight excess (1.1-1.2 equivalents) of acetic anhydride or acetyl chloride.- Monitor the reaction by TLC until the starting material is consumed.- If using acetyl chloride, ensure the reaction is performed at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. |
| Low yield of N-acetyl-1,2,3,4-tetrahydroisoquinoline | - Product loss during workup.- Degradation of the product. | - Ensure the reaction mixture is properly neutralized before extraction.- Use a suitable solvent for extraction (e.g., dichloromethane or ethyl acetate).- Avoid excessive heating during solvent removal. |
| Product is an oil and difficult to handle | - Presence of impurities. | - Purify the product by column chromatography on silica gel.- Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). |
2. Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of multiple nitro isomers (poor regioselectivity) | - Incorrect nitrating agent or reaction conditions.- Reaction temperature too high. | - Use a nitrating system known for good regioselectivity, such as nitric acid in sulfuric acid.- Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.- The N-acetyl protecting group is crucial for directing the nitration to the 6-position. Ensure the starting material is fully acetylated. |
| Low yield of 6-nitro isomer | - Over-nitration (dinitration).- Degradation of the starting material or product under harsh acidic conditions. | - Carefully control the stoichiometry of the nitrating agent (use close to 1 equivalent).- Keep the reaction time to a minimum once the starting material is consumed (monitor by TLC).- Pour the reaction mixture onto ice immediately after completion to quench the reaction. |
| Reaction is sluggish or does not go to completion | - Insufficiently strong nitrating conditions. | - Ensure the use of concentrated acids.- A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions. |
3. Deprotection (Deacetylation) of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete deacetylation | - Insufficient acid or base concentration.- Reaction time too short. | - Use a higher concentration of acid (e.g., 6M HCl) or base (e.g., NaOH).- Increase the reaction time and/or temperature (reflux).- Monitor the reaction by TLC. |
| Low yield of the free base | - Product degradation under harsh deprotection conditions.- Loss during workup and extraction. | - Consider using milder deprotection methods if degradation is observed.- Carefully neutralize the reaction mixture and extract with an appropriate organic solvent.- Perform multiple extractions to ensure complete recovery of the product. |
4. Formation of the Hydrochloride Salt
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not precipitate or crystallize | - Solution is too dilute.- Incorrect solvent used. | - Concentrate the solution of the free base before adding HCl.- Use a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, isopropanol).- Cool the solution after adding HCl to promote precipitation. |
| Precipitate is oily or gummy | - Presence of impurities. | - Purify the free base by column chromatography before salt formation.- Try trituration of the oily product with a non-polar solvent (e.g., hexanes) to induce solidification. |
| Low yield of the hydrochloride salt | - Incomplete precipitation.- Product is partially soluble in the chosen solvent. | - Ensure the pH is acidic after the addition of HCl.- Use a solvent system that minimizes the solubility of the salt.- Collect the precipitate by filtration and wash with a small amount of cold solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 1,2,3,4-tetrahydroisoquinoline not recommended?
A1: Direct nitration of 1,2,3,4-tetrahydroisoquinoline under acidic conditions leads to the protonation of the secondary amine. The resulting ammonium group is a strongly deactivating meta-director, leading to a mixture of 5-nitro and 7-nitro isomers and very little of the desired 6-nitro product. Protecting the nitrogen atom, for example by acetylation, makes the protected amino group an ortho-, para-director, favoring nitration at the 6-position.
Q2: Can I use a Pictet-Spengler or Bischler-Napieralski reaction with a nitro-substituted starting material?
A2: While theoretically possible, these reactions are generally not efficient for substrates bearing strong electron-withdrawing groups like a nitro group. The key cyclization step in both reactions is an electrophilic aromatic substitution, which is significantly slowed down by the deactivating nature of the nitro group. This often leads to very low yields or the need for impractically harsh reaction conditions.
Q3: What is the best protecting group for the nitrogen atom before nitration?
A3: The acetyl group is a commonly used and effective protecting group. It is easy to introduce, effectively directs the nitration to the 6-position, and can be removed under standard acidic or basic hydrolysis conditions.
Q4: How can I monitor the progress of the nitration reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The nitrated product will typically have a different Rf value.
Q5: My final hydrochloride salt is colored. How can I decolorize it?
A5: The color may be due to residual impurities. You can try recrystallizing the hydrochloride salt from a suitable solvent such as ethanol or isopropanol. A small amount of activated charcoal can also be added to the hot solution before filtering to remove colored impurities.
Q6: What are the key safety precautions for the nitration step?
A6: Nitration reactions using concentrated acids are highly exothermic and potentially dangerous. Always perform the reaction in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and add the nitrating agent slowly while maintaining a low temperature in an ice bath. Quench the reaction by pouring it carefully onto ice.
Experimental Protocols
Route A: Synthesis via Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
Step 1: N-Acetylation of 1,2,3,4-tetrahydroisoquinoline
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Add a base, such as triethylamine (1.2 eq) or pyridine (catalytic amount).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
Step 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
-
Carefully add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 3: Deprotection of N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
-
Reflux the N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH pellets or concentrated NaOH solution) until the pH is >10.
-
Extract the free base with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 4: Formation of this compound
-
Dissolve the crude 6-nitro-1,2,3,4-tetrahydroisoquinoline free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Add a solution of HCl in the same solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise until the solution is acidic.
-
The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
| Step | Reaction | Starting Material | Product | Typical Yield | Purity |
| 1 | N-Acetylation | 1,2,3,4-Tetrahydroisoquinoline | N-Acetyl-1,2,3,4-tetrahydroisoquinoline | >95% | >98% |
| 2 | Nitration | N-Acetyl-1,2,3,4-tetrahydroisoquinoline | N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | 70-85% | >95% (after chromatography) |
| 3 | Deacetylation | N-Acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 85-95% | >98% |
| 4 | Salt Formation | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | This compound | >90% | >99% (after recrystallization) |
Visualizations
Technical Support Center: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to guide researchers in their experimental work.
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently Activated Aromatic Ring: The presence of an electron-withdrawing nitro group can deactivate the aromatic ring, making the cyclization step in a Pictet-Spengler or Bischler-Napieralski reaction difficult. | - For Pictet-Spengler: Use stronger acid catalysts such as trifluoroacetic acid (TFA) or superacids. Harsher reaction conditions like higher temperatures and longer reaction times may be necessary. However, monitor the reaction closely to avoid decomposition. - For Bischler-Napieralski: Employ more potent dehydrating agents. If phosphorus oxychloride (POCl₃) is ineffective, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) at reflux can be more successful. |
| Incomplete Nitration: The nitration of the parent 1,2,3,4-tetrahydroisoquinoline may not go to completion. | - Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). - Control the reaction temperature carefully; while nitrations are often run at low temperatures to control selectivity, insufficient energy can lead to an incomplete reaction. |
| Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which forms a styrene derivative. | - For Bischler-Napieralski: To minimize the retro-Ritter reaction, consider using a nitrile-based solvent to shift the equilibrium away from the styrene byproduct. Alternatively, modern protocols using triflic anhydride (Tf₂O) and 2-chloropyridine may offer a milder and more selective cyclization. |
| Decomposition of Starting Material or Product: The harsh acidic conditions and elevated temperatures required for the synthesis can lead to the degradation of the starting materials or the final product. | - Optimize reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged exposure to harsh conditions after the reaction is complete. - For the Pictet-Spengler reaction, a two-step procedure where the intermediate Schiff base is first formed and isolated before the acid-catalyzed cyclization can sometimes improve yields by avoiding prolonged exposure of the amine to strong acid. |
Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Formation of Positional Isomers: The nitration of 1,2,3,4-tetrahydroisoquinoline can result in a mixture of nitro isomers (e.g., 5-nitro, 7-nitro, and 8-nitro) in addition to the desired 6-nitro product. | - Control of Nitration Conditions: The regioselectivity of the nitration is highly dependent on the reaction conditions, including the nitrating agent, temperature, and the presence of a protecting group on the nitrogen. - Use of a Protecting Group: Protecting the secondary amine of the tetrahydroisoquinoline ring (e.g., as an N-acetyl or N-trifluoroacetyl derivative) can direct the nitration to the 6- and 8-positions and prevent N-nitration. Subsequent deprotection yields the desired product. - Purification: Careful purification by column chromatography or fractional crystallization is often necessary to separate the desired 6-nitro isomer from other positional isomers. |
| Over-Nitration (Dinitration): The reaction conditions may be too harsh, leading to the formation of dinitro-tetrahydroisoquinoline derivatives. | - Use milder nitrating agents or lower the reaction temperature. - Reduce the reaction time and monitor the progress closely to stop the reaction once the desired mono-nitrated product is formed. |
| Incomplete Cyclization: In the Pictet-Spengler or Bischler-Napieralski synthesis, the reaction may not proceed to completion, leaving unreacted starting materials or intermediates. | - Ensure the purity of starting materials, as impurities can inhibit the reaction. - Increase the reaction time or temperature, but with caution to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities include:
-
Positional Isomers: 5-Nitro-, 7-Nitro-, and 8-Nitro-1,2,3,4-tetrahydroisoquinoline.
-
Starting Materials: Unreacted 1,2,3,4-tetrahydroisoquinoline (if starting from nitration) or the corresponding phenethylamine derivative (if using a Pictet-Spengler or Bischler-Napieralski approach).
-
Reaction Intermediates: Incomplete cyclization can leave imine or amide intermediates.
-
Byproducts of Side Reactions: Such as styrene derivatives from a retro-Ritter reaction in the Bischler-Napieralski synthesis.
-
Dinitrated Products: If the nitration conditions are too harsh.
Q2: How can I best purify the crude product to obtain high-purity this compound?
A2: A multi-step purification strategy is often necessary:
-
Acid-Base Extraction: After the reaction, an acid-base workup can help remove non-basic impurities.
-
Column Chromatography: This is a crucial step for separating the desired 6-nitro isomer from other positional isomers and byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) is commonly used.
-
Crystallization/Precipitation: Once the 6-nitro-1,2,3,4-tetrahydroisoquinoline base is isolated and purified, it can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt. This step can further enhance the purity.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and for identifying suitable solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product and for the detection and quantification of impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for identifying the molecular weights of the product and any impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for characterizing the structure of isolated impurities. The substitution pattern of the nitro group on the aromatic ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum.
Experimental Protocols
Key Experiment: Nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline
This method is often preferred to control the regioselectivity of the nitration.
Materials:
-
N-acetyl-1,2,3,4-tetrahydroisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hydrochloric Acid (for deprotection and salt formation)
Procedure:
-
Acetylation: Protect the secondary amine of 1,2,3,4-tetrahydroisoquinoline by reacting it with acetic anhydride to form N-acetyl-1,2,3,4-tetrahydroisoquinoline.
-
Nitration: a. Dissolve the N-acetyl-1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath. b. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature. c. Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up: a. Carefully pour the reaction mixture onto crushed ice. b. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. c. Extract the product into an organic solvent. d. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Deprotection and Salt Formation: a. Hydrolyze the acetyl group by heating the crude product in the presence of hydrochloric acid. b. Cool the solution to induce crystallization of the this compound. c. Collect the solid by filtration, wash with a cold solvent, and dry.
Visualizations
Technical Support Center: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride synthesis.
Troubleshooting Guides
Problem 1: Low or No Yield of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Possible Causes and Solutions:
-
Insufficiently Activating Conditions: The electron-withdrawing nature of the nitro group deactivates the benzene ring, making the crucial electrophilic aromatic substitution (the Pictet-Spengler cyclization) difficult.
-
Solution: Employ stronger acidic conditions and higher temperatures. While milder acids like trifluoroacetic acid (TFA) can be effective in some Pictet-Spengler reactions, the presence of a nitro group often necessitates the use of concentrated mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] Refluxing temperatures are typically required to drive the reaction to completion.
-
-
Poor Quality of Starting Material (4-Nitrophenethylamine): Impurities in the starting amine can inhibit the reaction or lead to the formation of side products.
-
Solution: Ensure the 4-nitrophenethylamine is pure. If synthesized in-house, for instance by nitration of phenylethylamine, ensure complete removal of unwanted isomers and residual acids from the nitration step. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Decomposition of Starting Material or Product: The harsh acidic and high-temperature conditions required for the cyclization can lead to the degradation of the starting material or the desired product.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.
-
-
Inefficient Imine Formation: The initial condensation between 4-nitrophenethylamine and formaldehyde (or its equivalent) to form the iminium ion intermediate is a critical step.
-
Solution: Use a formaldehyde equivalent that depolymerizes readily under acidic conditions, such as paraformaldehyde. Ensure the reaction mixture is homogenous to facilitate the interaction between the amine and the aldehyde.
-
Problem 2: Formation of Multiple Products (Isomers)
Possible Cause and Solution:
-
Lack of Regioselectivity in Nitration: If the synthesis starts from tetrahydroisoquinoline followed by nitration, a mixture of nitro isomers (5-nitro, 6-nitro, 7-nitro, and 8-nitro) is often obtained. The position of nitration is highly dependent on the reaction conditions and the presence or absence of a protecting group on the nitrogen atom.
-
Solution: To achieve high regioselectivity for the 6-nitro isomer, it is generally preferable to start with 4-nitrophenethylamine and perform the Pictet-Spengler cyclization. If starting from tetrahydroisoquinoline, the use of an N-acetyl protecting group has been shown to favor the formation of the 6-nitro isomer, although separation from the 7-nitro isomer is still required.[3]
-
Problem 3: Difficulty in Isolating and Purifying the Product
Possible Causes and Solutions:
-
Product is soluble in the aqueous phase: As an amine, the product can be protonated and remain in the acidic aqueous layer during workup.
-
Solution: After the reaction, carefully basify the reaction mixture with a suitable base (e.g., NaOH, K₂CO₃) to a pH greater than 10 to deprotonate the amine and facilitate its extraction into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Formation of Tar and Polymeric Byproducts: The harsh reaction conditions can lead to the formation of dark, tarry materials that complicate purification.
-
Solution: After extraction, the crude product may require purification by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.
-
-
Difficulty in Crystallizing the Hydrochloride Salt: The hydrochloride salt may not crystallize easily, or may form an oil.
-
Solution: After purification of the free base, dissolve it in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Cooling the mixture can aid in precipitation. If an oil forms, scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and regioselective route involves a two-step process:
-
Pictet-Spengler Reaction: Condensation of 4-nitrophenethylamine with a formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) under strong acidic conditions (e.g., concentrated HCl) to form 6-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Salt Formation: Treatment of the purified 6-nitro-1,2,3,4-tetrahydroisoquinoline free base with hydrochloric acid to precipitate the hydrochloride salt.
Q2: Which acid catalyst is best for the Pictet-Spengler cyclization in this synthesis?
A2: Due to the deactivating effect of the nitro group, strong protic acids are generally required.[1][2] Concentrated hydrochloric acid is a common choice as it also serves as the source of the chloride counterion for the final salt formation. Other strong acids like sulfuric acid could also be used for the cyclization step, followed by a separate addition of HCl for the salt formation.
Q3: What are the typical yields for this synthesis?
A3: Yields for the Pictet-Spengler reaction with deactivated substrates like 4-nitrophenethylamine are often moderate to low. While specific yields for this exact compound are not widely reported in the literature, yields for similar reactions with deactivated aromatic rings can range from 30% to 60%, and are highly dependent on the optimization of reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexanes. The starting material (4-nitrophenethylamine) and the product (6-nitro-1,2,3,4-tetrahydroisoquinoline) should have different Rf values. Staining with a visualizing agent such as potassium permanganate or ninhydrin can be helpful.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Strong Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Nitrated Compounds: Aromatic nitro compounds can be toxic and should be handled with care.
-
Heating: The reaction is often heated to reflux. Use a proper heating mantle and ensure the glassware is securely clamped.
Quantitative Data
The following tables provide example reaction conditions and reported yields for the synthesis of the precursor and for Pictet-Spengler reactions with similar substrates. These should be used as a starting point for optimization.
Table 1: Synthesis of 4-Nitrophenethylamine (Precursor)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylethylamine | Acetic anhydride, then HNO₃/H₂SO₄ | Acetic anhydride, then H₂SO₄ | 0 - 25 | 4-5 | Not specified | (General procedure) |
| N-Acetylphenylethylamine | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 1 | Not specified | (General procedure) |
Table 2: Pictet-Spengler Reaction Conditions for Deactivated Substrates (Illustrative Examples)
| Amine Substrate | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylethylamine | Formaldehyde | Conc. HCl | - | Reflux | Not specified | Moderate | [1][2] |
| 3-Methoxyphenylethylamine | Formaldehyde | Conc. HCl | Water | 100 | 2 | 75 | (Typical) |
| 4-Nitrophenethylamine | Paraformaldehyde | Conc. HCl | - | Reflux | 2-4 | Expected to be < 60% | (Hypothetical, based on principles) |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline (Free Base)
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-nitrophenethylamine hydrochloride (1.0 eq) in concentrated hydrochloric acid.
-
Add paraformaldehyde (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully basify the mixture with a concentrated NaOH solution until the pH is >10. Ensure the mixture remains cool during this process.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Formation of this compound
Materials:
-
Purified 6-nitro-1,2,3,4-tetrahydroisoquinoline (free base)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, add the hydrochloric acid solution in diethyl ether dropwise.
-
A precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Overall workflow for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride NMR Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the NMR spectra of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad or poorly resolved?
A: Broad or unresolved peaks can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening and asymmetry. Re-shimming the spectrometer is a crucial first step.[1][2]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[3][4][5] Try preparing a more dilute sample. For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is typically recommended.[4]
-
Incomplete Dissolution: The hydrochloride salt may not be fully soluble in all NMR solvents, leading to a non-homogenous sample.[3][6] Ensure the compound is completely dissolved. If particulates are visible, filter the sample.[4][5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from glassware or reagents can cause significant line broadening.[1][6] Ensure your NMR tube and glassware are scrupulously clean.
-
Molecular Dynamics: The tetrahydroisoquinoline ring can undergo conformational exchange. If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to broadened signals.[1]
Q2: I am observing more peaks in the spectrum than I expected for a single structure. What is the likely cause?
A: The presence of unexpected extra peaks often points to one of the following:
-
Residual Solvents: Impurities from the synthesis or purification process are very common. Common solvents like ethyl acetate, dichloromethane, or hexane are often seen.[3] Consult a table of common NMR solvent impurities to identify them.[7][8]
-
Water Peak: Many deuterated solvents are hygroscopic and will absorb water from the atmosphere.[2][3] This will appear as a broad singlet (or a 1:1:1 triplet for HDO in some solvents).[9][10]
-
Starting Materials or Byproducts: Incomplete reaction or side reactions during synthesis can lead to impurities. The nitration of tetrahydroisoquinoline can sometimes yield other regioisomers.[11]
-
Rotamers: If rotation around a single bond is hindered, you might observe distinct sets of peaks for each conformer (rotamer).[3] Running the experiment at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.[3]
Q3: The aromatic region of my ¹H NMR is complex and difficult to interpret. How can I analyze it?
A: The aromatic protons in 6-nitro-1,2,3,4-tetrahydroisoquinoline will exhibit complex spin-spin splitting. The protons on the substituted ring are no longer chemically equivalent and will couple to each other, resulting in multiplets that do not follow the simple n+1 rule.[12][13]
-
Complex Coupling: The signal for each aromatic proton is split by its neighbors with different coupling constants (J-values), leading to patterns like a "doublet of doublets" (dd) or more complex arrangements.[12][14]
-
Splitting Tree Diagrams: To manually analyze these patterns, you can construct a "splitting tree." This involves starting with a single line for the proton's signal and sequentially applying each coupling constant to split the lines further.[14][15][16]
-
2D NMR Spectroscopy: The most effective way to resolve and assign complex, overlapping signals is by using two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), which shows which protons are coupled to each other.[17]
Q4: The N-H proton signal is not visible or is very broad. How can I confirm its presence?
A: Protons attached to nitrogen (and oxygen) are exchangeable and often appear as broad signals, or may not be visible at all. Their chemical shift can also be highly dependent on solvent, concentration, and temperature.
-
D₂O Exchange: The definitive method to identify an N-H (or O-H) peak is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its peak to disappear or significantly decrease in intensity.[3]
Q5: My sample is not dissolving well in CDCl₃. What other solvents can I use?
A: As a hydrochloride salt, the compound is more polar and may have limited solubility in chloroform.
-
Recommended Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for most hydrochloride salts.[18] Deuterium oxide (D₂O) or methanol-d₄ are also good alternatives, depending on the desired analysis.[3] Keep in mind that using a protic solvent like D₂O or CD₃OD will cause the N-H proton signal to be exchanged and thus become invisible.
Typical NMR Data
The exact chemical shifts for this compound can vary based on the solvent, concentration, and temperature. The following tables provide expected ranges based on the parent structure and the electronic effects of the nitro group and protonation.
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic | H-5 | ~8.0 - 8.2 | d | Downfield due to proximity to the nitro group. |
| Aromatic | H-7 | ~7.8 - 8.0 | dd | Coupled to H-5 and H-8. |
| Aromatic | H-8 | ~7.2 - 7.4 | d | |
| Methylene | H-1 | ~4.2 - 4.5 | s (or t) | Benzylic protons adjacent to the protonated nitrogen. May appear as a singlet or a triplet depending on coupling to H-3. |
| Methylene | H-3 | ~3.4 - 3.7 | t | Coupled to H-4. |
| Methylene | H-4 | ~3.0 - 3.3 | t | Coupled to H-3. |
| Amine | N-H | Variable (e.g., 9-10 in DMSO) | br s | Position is highly variable and signal is often broad. Will exchange with D₂O. |
Data are estimated based on general principles and data for similar structures.[13][19][20][21][22]
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Position | Expected Chemical Shift (ppm) | Notes |
| Aromatic | C-6 | ~145 - 150 | Carbon bearing the nitro group. |
| Aromatic | C-4a | ~135 - 140 | Quaternary carbon. |
| Aromatic | C-8a | ~130 - 135 | Quaternary carbon. |
| Aromatic | C-5 | ~125 - 130 | |
| Aromatic | C-7 | ~120 - 125 | |
| Aromatic | C-8 | ~115 - 120 | |
| Methylene | C-1 | ~45 - 50 | |
| Methylene | C-3 | ~40 - 45 | |
| Methylene | C-4 | ~25 - 30 |
Data are estimated based on general principles and data for similar structures.[13][23][24]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4][18]
-
Dissolve: Gently vortex or shake the vial to fully dissolve the sample. If necessary, gentle warming can be applied.[5]
-
Filter (if necessary): If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[4][5]
-
Label: Clearly label the NMR tube with the sample identification.
Protocol 2: D₂O Exchange for Identifying N-H Protons
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).
-
Mix: Cap the tube securely and shake vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[3]
-
Re-acquire Spectrum: Place the sample back into the spectrometer (shimming may need minor adjustment) and acquire a new ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in the second spectrum.
Protocol 3: Variable Temperature (VT) NMR for Studying Dynamic Exchange
-
Sample Preparation: Prepare a sample in a suitable solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C), ensuring the sample is well-shimmed.[1]
-
Increase Temperature: Increase the spectrometer temperature in increments (e.g., 10-20 °C). At each new temperature, allow the sample to equilibrate for 5-10 minutes.
-
Re-shim and Acquire: Re-shim the magnetic field at each new temperature, as shimming can drift.[1] Acquire a ¹H spectrum at each temperature.
-
Analyze: Observe the changes in the spectrum. If broadened peaks due to dynamic exchange (like rotamers) are present, they should sharpen or coalesce into single peaks at higher temperatures.[3]
Troubleshooting Workflows
Caption: General troubleshooting workflow for poor NMR spectral quality.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. ckgas.com [ckgas.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.uci.edu [chem.uci.edu]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 22. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR [m.chemicalbook.com]
- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to Neuroprotective Agents: Evaluating 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective activity of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-nitro-THIQ) alongside three established neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). Due to the limited availability of direct experimental data on the neuroprotective properties of 6-nitro-THIQ, this guide will focus on presenting the known mechanisms and quantitative data for the established agents while offering a theoretical perspective on the potential activities of 6-nitro-THIQ based on the pharmacology of related compounds.
Section 1: Mechanisms of Neuroprotection
The neuroprotective agents discussed herein employ distinct yet sometimes overlapping mechanisms to mitigate neuronal damage.
This compound (6-nitro-THIQ): A Putative Profile
Direct experimental evidence detailing the neuroprotective mechanism of 6-nitro-THIQ is currently scarce in published literature. However, based on the known activities of the tetrahydroisoquinoline scaffold and the presence of a nitro group, a potential mechanism can be hypothesized. The tetrahydroisoquinoline core is present in various biologically active compounds, with some analogs exhibiting neuroprotective properties through the modulation of neurotransmitter systems and antagonism of the glutamatergic system. For instance, the related compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotection by preventing glutamate-induced excitotoxicity. Furthermore, some nitro-containing aromatic compounds have been shown to influence cellular oxidative stress and apoptotic pathways. Therefore, it is plausible that 6-nitro-THIQ may exert neuroprotective effects through a combination of anti-excitotoxic and antioxidant mechanisms. This hypothesis, however, requires rigorous experimental validation.
Edaravone: The Free Radical Scavenger
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in various neurological conditions.[1][2] Its primary mechanism involves the donation of an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1][2] Edaravone has been shown to be effective in reducing neuronal damage in models of ischemic stroke and has been approved for the treatment of amyotrophic lateral sclerosis (ALS).[3][4]
Riluzole: A Modulator of Glutamatergic Neurotransmission
Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[5][6][7] It is believed to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, and also blocks postsynaptic glutamate receptors.[5][6][7] By attenuating excessive glutamatergic signaling, Riluzole reduces excitotoxicity, a major pathway of neuronal injury in neurodegenerative diseases.[5]
N-acetylcysteine (NAC): A Precursor to Glutathione and Antioxidant
N-acetylcysteine exerts its neuroprotective effects through multiple pathways.[8][9][10] It is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10] By replenishing intracellular GSH levels, NAC enhances the cellular defense against oxidative stress.[10] NAC can also act directly as a scavenger of free radicals and has anti-inflammatory properties.[8]
Section 2: Quantitative Comparison of Neuroprotective Activity
The following tables summarize quantitative data from in vitro and in vivo studies for the established neuroprotective agents. Data for 6-nitro-THIQ is not included due to a lack of available experimental results.
Table 1: In Vitro Neuroprotective Efficacy
| Agent | Cell Line | Insult | Concentration | Outcome Measure | Result | Citation |
| Edaravone | mRNA-induced motor neurons (miMNs) | H₂O₂ (3 µM) | 10 µM | Neurite Length | Prevented ~80% of H₂O₂-induced neurite damage | [11] |
| miMNs | Glutamate (200 µM) | 10 µM | Neurite Length | Reduced glutamate-induced neurite damage from 57% to 15% | [11] | |
| Riluzole | Cultured spinal neurons | Sustained current injection | 1.1 µM (EC₅₀) | Firing frequency | Inhibition of neuronal excitability | [12] |
| 6-OHDA-lesioned rats (in vivo model reflected in vitro) | 6-hydroxydopamine (6-OHDA) | 8 mg/kg | Tyrosine Hydroxylase (TH) positive cells | Significant protection of TH-positive neurons in the substantia nigra | [2] | |
| N-acetylcysteine | SH-SY5Y cells | Hydrogen Peroxide (100 µM) | 1 mM | Cell Viability (MTT assay) | Increased cell viability by ~40% compared to H₂O₂ alone | [13] |
| SH-SY5Y cells | Hydrogen Peroxide (100 µM) | 1 mM | Intracellular ROS | Reduced ROS levels by ~50% | [13] |
Table 2: In Vivo Neuroprotective Efficacy
| Agent | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Citation |
| Edaravone | Mouse | Trimethyltin (TMT)-induced neuronal injury | In vivo treatment | Number of nestin(+) progenitor cells | Significantly increased the number of neural progenitor cells | [4] |
| Rat | Global cerebral hypoxia | - | Motor coordination | Transient improvement in motor behavior | [14] | |
| Riluzole | Rat | 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease | 8 mg/kg | Amphetamine-induced rotations | Significantly reduced rotational behavior | [2] |
| Rat | 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease | 8 mg/kg | Striatal Tyrosine Hydroxylase (TH) levels | Significantly preserved TH levels in the striatum | [2] | |
| N-acetylcysteine | Rat | Prenatal stress | - | Learning and memory | Alleviated learning and memory deficits in offspring | [15] |
| Rat | Streptozotocin-induced Alzheimer's disease | 50 mg/kg/day | Cognitive impairment | Prevented cognitive impairment | [10] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
In Vitro Neuroprotection Assay Workflow
This workflow outlines a general procedure for assessing the neuroprotective effects of a compound against an induced neuronal insult in a cell culture model.
Caption: General workflow for in vitro neuroprotection assays.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19][20]
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induction of Toxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired time.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1][21][22][23][24]
-
Cell/Tissue Preparation: Fix cells or tissue sections with a formaldehyde-based solution.
-
Permeabilization: Incubate the samples with a permeabilization solution (e.g., Triton X-100 or Proteinase K) to allow entry of the labeling enzyme.[1]
-
Equilibration: Wash the samples and incubate with an equilibration buffer.
-
TdT Labeling Reaction: Incubate the samples in a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C.[1] This allows the TdT to add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[1]
-
Detection:
-
Direct Detection: If a fluorescently labeled dUTP was used, the signal can be visualized directly using a fluorescence microscope.
-
Indirect Detection: If a hapten-labeled dUTP (e.g., Br-dUTP) was used, an antibody conjugated to a fluorescent dye or an enzyme (for chromogenic detection) is added.
-
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize using a fluorescence or light microscope.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei.
Section 4: Signaling Pathways
The neuroprotective agents discussed influence distinct signaling pathways to exert their effects.
Edaravone and the Nrf2 Antioxidant Pathway
Edaravone has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3][8]
Caption: Edaravone's activation of the Nrf2 antioxidant pathway.
Riluzole and the Glutamatergic Synapse
Riluzole's mechanism centers on the reduction of glutamate-mediated excitotoxicity at the neuronal synapse.
Caption: Riluzole's modulation of the glutamatergic synapse.
N-acetylcysteine and Glutathione Synthesis
NAC's primary neuroprotective role involves bolstering the cell's main antioxidant defense system through the synthesis of glutathione.
Caption: N-acetylcysteine's role in glutathione synthesis.
Section 5: Conclusion
Edaravone, Riluzole, and N-acetylcysteine represent key classes of neuroprotective agents with distinct, well-characterized mechanisms of action. While Edaravone and NAC primarily target oxidative stress, Riluzole modulates excitotoxicity. The quantitative data, though variable across different experimental models, consistently supports their neuroprotective efficacy.
The neuroprotective potential of this compound remains to be elucidated. Based on the structure-activity relationships of related compounds, it is plausible that it may act on the glutamatergic system or possess antioxidant properties. However, without direct experimental evidence, its comparison to established agents is speculative. Further research, employing the standardized in vitro and in vivo assays outlined in this guide, is imperative to determine the neuroprotective profile of 6-nitro-THIQ and its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro treatment with edaravone promotes proliferation of neural progenitor cells generated following neuronal loss in the mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 9. Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 11. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. protocols.io [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. TUNEL assay - Wikipedia [en.wikipedia.org]
- 24. TUNEL staining [abcam.com]
A Comparative Analysis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Monoamine oxidases are enzymes crucial in the metabolism of monoamine neurotransmitters.[] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases.[]
Quantitative Comparison of MAO Inhibitors
The inhibitory potency of various compounds against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values indicate greater potency. The following tables summarize these values for a range of selective and non-selective MAO inhibitors, providing a benchmark for comparison.
Table 1: Inhibitory Activity of Selective and Non-Selective MAO Inhibitors
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Ki (µM) | Selectivity |
| Clorgyline | MAO-A Selective, Irreversible | 0.008 | 15 | - | MAO-A |
| Moclobemide | MAO-A Selective, Reversible | 1.2 | 27 | - | MAO-A |
| Selegiline ((-)-Deprenyl) | MAO-B Selective, Irreversible | 8.2 | 0.01 | - | MAO-B |
| Rasagiline | MAO-B Selective, Irreversible | 4.4 | 0.004 | - | MAO-B |
| Pargyline | MAO-B Selective, Irreversible | - | - | - | MAO-B |
| Tranylcypromine | Non-Selective, Irreversible | 0.8 | 1.2 | - | Non-Selective |
| Iproniazid | Non-Selective, Irreversible | 37[2] | 42.5[2] | - | Non-Selective |
| Harmaline | MAO-A Selective, Reversible | 0.0023 | 59 | - | MAO-A |
| Lazabemide | MAO-B Selective, Reversible | 125 | 0.018 | - | MAO-B |
Table 2: Inhibitory Activity of Tetrahydroisoquinoline Analogs
While specific data for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unavailable, research on its structural analogs provides insight into the potential of this chemical class as MAO inhibitors.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Ki (µM) | Selectivity |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO Inhibitor | - | - | - | - |
| N-Methyl-6-methoxyisoquinolinium ion | MAO-A Selective, Reversible | 0.81 | - | - | MAO-A |
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory potential of a compound by measuring the reduction in the rate of a fluorogenic product generated by MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex® Red reagent (or other suitable fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells. Include a control group with only the enzyme and buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mixture containing the MAO substrate, Amplex® Red reagent, and HRP in assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Monitoring in Rats
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a drug.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Test compound (e.g., this compound) formulated for administration
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After an equilibration period (e.g., 2 hours), collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation. Collect at least 3-4 baseline samples.
-
Drug Administration: Administer the test compound or vehicle to the animal via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-dosing Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 3-4 hours).
-
Sample Analysis: Analyze the dialysate samples for monoamine neurotransmitter content (e.g., dopamine, serotonin, norepinephrine) and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot the data over time to observe the effect of the test compound.
Visualizations
Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition.
References
"comparative study of antibacterial activity of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride analogs"
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibacterial properties.[1][2] This guide provides a comparative analysis of the antibacterial activity of a specific subclass: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride analogs. Due to the limited availability of a single comprehensive comparative study, this report collates available data on the synthesis and antibacterial evaluation of these compounds to offer insights into their potential as antimicrobial agents.
Summary of Antibacterial Activity
Unfortunately, specific Minimum Inhibitory Concentration (MIC) values for a series of this compound analogs against a standardized panel of bacteria are not well-documented in the readily accessible scientific literature. Research has often focused on the broader class of THIQ derivatives, with variations at other positions of the isoquinoline ring. For example, some 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown effectiveness with MICs ranging from 3.5 to 20 µg/mL against strains like Staphylococcus aureus and Escherichia coli.[3] Another study on tricyclic isoquinoline derivatives, which did not proceed with nitro-substituted precursors, reported MICs of 16-32 µg/mL against Staphylococcus aureus for some of its compounds.[4]
The lack of specific comparative data for 6-nitro analogs highlights a gap in the current research and underscores the need for systematic studies to evaluate the structure-activity relationship (SAR) of this particular subclass of compounds.
Experimental Protocols
The following sections detail the general experimental methodologies for the synthesis and antibacterial evaluation of this compound analogs, based on established procedures for related compounds.
Synthesis of this compound Analogs
A common route for the synthesis of the 6-Nitro-1,2,3,4-tetrahydroisoquinoline core involves the nitration of a suitable tetrahydroisoquinoline precursor. The regioselectivity of the nitration can be controlled by using appropriate protecting groups on the nitrogen atom.[5]
General Synthetic Scheme:
A representative synthesis could involve the following steps:
-
N-Protection of 1,2,3,4-tetrahydroisoquinoline: The secondary amine of the tetrahydroisoquinoline is protected, for example, as an amide or carbamate, to direct the nitration to the aromatic ring and prevent N-nitration.
-
Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to favor the formation of the 6-nitro isomer.[5]
-
Deprotection: The protecting group on the nitrogen is subsequently removed under appropriate conditions (e.g., acid or base hydrolysis) to yield 6-Nitro-1,2,3,4-tetrahydroisoquinoline.
-
Analog Synthesis: Further modifications, such as N-alkylation or N-acylation, can be carried out at this stage to generate a library of analogs.
-
Salt Formation: The final analogs are typically converted to their hydrochloride salts by treatment with hydrochloric acid to improve their solubility and stability.
A detailed, step-by-step laboratory procedure would need to be adapted from specific literature sources that synthesize analogous compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized analogs is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria. The broth microdilution method is a standard and widely used technique for this purpose.[6][7]
Broth Microdilution Method Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) are cultured in a suitable broth medium to achieve a standardized cell density (typically 10^5 to 10^6 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a sterile broth medium to obtain a range of concentrations.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A known antibiotic is also typically included as a reference standard.
-
Incubation: The microtiter plates are incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Experimental Workflow for Antibacterial Activity Screening
The following diagram illustrates the general workflow for synthesizing and evaluating the antibacterial activity of the this compound analogs.
This guide underscores the potential of this compound analogs as a scaffold for novel antibacterial agents, while also highlighting the critical need for further systematic research to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Rational Design of Natural Xanthones Against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial activity and QSAR studies of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Efficacy of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its potential efficacy in cell-based assays. Due to the limited direct experimental data on this specific compound, this guide draws comparisons from structurally related tetrahydroisoquinoline derivatives and established alternative compounds. The objective is to offer a valuable resource for designing and interpreting cell-based studies aimed at validating the therapeutic potential of this class of molecules.
Comparative Efficacy in Cell-Based Assays
This section compares the performance of a closely related nitro-isoquinoline derivative in an apoptosis assay with other tetrahydroisoquinolines in neuroprotection assays and with established MAO inhibitors.
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives and Alternatives in Cell-Based Assays
| Compound/Alternative | Assay Type | Cell Line | Key Findings & Quantitative Data | Reference |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | Cytotoxicity (MTT Assay) | MOLT-4 (human leukemia) | Induces significant cytotoxicity. | [1] |
| Apoptosis (Flow Cytometry) | MOLT-4, HL-60 | Induces apoptosis and cell cycle arrest at S and G2/M phases. At 10 µM, induced apoptosis to a much greater extent than camptothecin and cisplatin. | [1][2] | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Neuroprotection (Glutamate-induced excitotoxicity) | Rat granular cell cultures | Prevents glutamate-induced cell death and Ca2+ influx. | [3] |
| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Neuroprotection (Glutamate-induced excitotoxicity) | Rat granular cell cultures | Does not prevent glutamate-induced cell death. | [3] |
| Moclobemide | MAO-A Inhibition | Recombinant human MAO-A | Reversible inhibitor of MAO-A. | [4] |
| Selegiline | MAO-B Inhibition | Recombinant human MAO-B | Selective inhibitor of MAO-B. | [4][5] |
| Tranylcypromine | Non-selective MAO Inhibition | Recombinant human MAO-A/B | Non-selective inhibitor of both MAO-A and MAO-B. | [4] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays relevant to assessing the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on related nitro-substituted isoquinoline compounds.[1]
-
Cell Seeding: Plate cells (e.g., neuronal cell lines like SH-SY5Y or cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the investigation of apoptosis induction by a related nitro-isoquinoline derivative.[2]
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Monoamine Oxidase (MAO) Inhibition Assay
This is a general protocol for a cell-free enzyme inhibition assay.[5][6][7]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as controls.
-
Reaction Initiation: In a 96-well plate, add the enzyme solution, followed by the inhibitor or vehicle. Pre-incubate for a defined period.
-
Substrate Addition: Initiate the reaction by adding the substrate to each well.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective and anti-cancer effects of tetrahydroisoquinoline derivatives may be mediated through various signaling pathways. The PI3K/Akt and MAPK pathways are commonly implicated in cell survival, proliferation, and apoptosis.[8][9][10][11][12][13][14][15]
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Caption: Potential involvement in the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial cell-based screening of this compound.
Caption: A streamlined workflow for cell-based assay validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. abcam.cn [abcam.cn]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic methods for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride"
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic introduction of the nitro group onto the tetrahydroisoquinoline scaffold opens avenues for further functionalization, making the choice of an efficient and scalable synthetic route a critical consideration in drug discovery and development. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this versatile building block, offering a detailed look at experimental protocols and a summary of key performance indicators to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Material(s) | Key Transformation(s) | Typical Yield | Reaction Time | Key Reagents/Conditions | Scalability |
| Direct Nitration | 1,2,3,4-Tetrahydroisoquinoline | Electrophilic Aromatic Substitution (Nitration) | Moderate | Short | Nitrating agent (e.g., HNO₃/H₂SO₄), controlled temperature | Good |
| Pictet-Spengler | 3-Nitrophenethylamine, Formaldehyde | Condensation, Cyclization | Moderate | Moderate | Acid catalyst (e.g., HCl, H₂SO₄), heat | Good |
| Bischler-Napieralski | N-Formyl-3-nitrophenethylamine | Cyclodehydration, Reduction | Moderate | Long | Dehydrating agent (e.g., POCl₃, P₂O₅), then reducing agent (e.g., NaBH₄) | Fair |
| Catalytic Hydrogenation | 6-Nitroisoquinoline | Heterogeneous Catalytic Hydrogenation | High | Moderate | H₂ gas, Catalyst (e.g., PtO₂, Pd/C), acidic medium | Excellent |
Synthetic Pathways Overview
The synthesis of this compound can be approached through several distinct strategic pathways. The choice of method often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. The following diagram illustrates the logical flow of the compared synthetic methods.
Caption: Synthetic routes to 6-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.
Experimental Protocols
Method 1: Direct Nitration of 1,2,3,4-Tetrahydroisoquinoline
This method involves the direct electrophilic nitration of the pre-formed tetrahydroisoquinoline ring. While seemingly straightforward, controlling the regioselectivity of the nitration is crucial to favor the formation of the desired 6-nitro isomer. The amino group in the starting material is a strongly activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the amine is protonated, becoming a meta-directing deactivating group. This can lead to a mixture of isomers, with the 7-nitro and 5-nitro isomers being significant byproducts. To achieve better selectivity for the 6-position, N-acylation can be employed to modulate the directing effect of the nitrogen atom.
Illustrative Experimental Protocol (N-Acetylated Intermediate):
-
N-Acetylation: 1,2,3,4-Tetrahydroisoquinoline is treated with acetic anhydride in a suitable solvent like dichloromethane to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
-
Nitration: The N-acetylated compound is dissolved in concentrated sulfuric acid and cooled to 0°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction is stirred for a short period at low temperature.
-
Hydrolysis and Work-up: The reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH). The crude product is then subjected to acidic hydrolysis to remove the acetyl group, yielding a mixture of nitro isomers.
-
Purification and Salt Formation: The desired 6-nitro isomer is separated from other isomers by column chromatography. The purified 6-nitro-1,2,3,4-tetrahydroisoquinoline is then dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.
Method 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines.[1][2][3] This approach involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of the target molecule, 3-nitrophenethylamine is the key starting material. The electron-withdrawing nature of the nitro group can make the cyclization step more challenging compared to reactions with electron-rich aromatic rings, potentially requiring stronger acidic conditions and higher temperatures.[4]
Illustrative Experimental Protocol:
-
Reaction Setup: 3-Nitrophenethylamine and a source of formaldehyde (e.g., paraformaldehyde or an aqueous solution) are dissolved in a suitable solvent, often an aqueous acidic solution (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Cyclization: The reaction mixture is heated to reflux for several hours to drive the condensation and subsequent intramolecular electrophilic aromatic substitution.
-
Work-up and Purification: After cooling, the reaction mixture is basified to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization or column chromatography.
-
Salt Formation: The purified 6-nitro-1,2,3,4-tetrahydroisoquinoline is dissolved in an appropriate solvent and treated with hydrochloric acid to yield the hydrochloride salt.
Method 3: Bischler-Napieralski Reaction followed by Reduction
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinolines.[5][6] This two-step sequence begins with the cyclodehydration of an N-acylated β-phenylethylamine. For the target molecule, N-formyl-3-nitrophenethylamine is the required precursor. Similar to the Pictet-Spengler reaction, the deactivating nitro group can necessitate harsh conditions for the cyclization step.[6]
Illustrative Experimental Protocol:
-
Cyclodehydration: N-Formyl-3-nitrophenethylamine is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in a high-boiling inert solvent (e.g., toluene or xylene). The mixture is heated to reflux to effect the intramolecular cyclization, yielding 6-nitro-3,4-dihydroisoquinoline.
-
Reduction: The resulting dihydroisoquinoline intermediate is then reduced to the corresponding tetrahydroisoquinoline. A common method is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Work-up and Purification: The reaction mixture from the reduction step is worked up to isolate the crude 6-nitro-1,2,3,4-tetrahydroisoquinoline, which is then purified.
-
Salt Formation: The final product is converted to its hydrochloride salt as described in the previous methods.
Method 4: Catalytic Hydrogenation of 6-Nitroisoquinoline
This method involves the reduction of the corresponding aromatic precursor, 6-nitroisoquinoline. Catalytic hydrogenation is a powerful and often high-yielding method for the reduction of both the nitro group and the heterocyclic ring. However, careful selection of the catalyst and reaction conditions is necessary to achieve the desired selective reduction of the pyridine ring without affecting the nitro group, or to control the simultaneous reduction of both functionalities. A more common approach would be the reduction of the isoquinoline ring first, followed by nitration, or the reduction of a pre-nitrated isoquinoline. For the direct reduction of 6-nitroisoquinoline to 6-nitro-1,2,3,4-tetrahydroisoquinoline, specific catalysts and conditions are required to control the hydrogenation.
Illustrative Experimental Protocol:
-
Reaction Setup: 6-Nitroisoquinoline is dissolved in a suitable solvent, typically an acidic medium such as ethanol containing hydrochloric acid. A heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas, often under pressure, and agitated until the theoretical amount of hydrogen is consumed.
-
Work-up and Salt Formation: The catalyst is removed by filtration. The solvent is then evaporated, and the resulting residue is the crude this compound, which can be purified by recrystallization.
Concluding Remarks for the Practicing Scientist
The selection of an optimal synthetic route for this compound is a multifaceted decision.
-
Direct nitration offers a potentially shorter route but may suffer from issues with regioselectivity, requiring careful optimization and potentially challenging purification.
-
The Pictet-Spengler reaction provides a more convergent approach, but the electron-withdrawing nature of the nitro group may necessitate forcing conditions.
-
The Bischler-Napieralski reaction is a reliable method for isoquinoline synthesis, but it involves a two-step process from the N-acylated precursor.
-
Catalytic hydrogenation of 6-nitroisoquinoline can be highly efficient and clean, though it requires access to the appropriate starting material and hydrogenation equipment.
For large-scale production, the catalytic hydrogenation route, if the starting material is readily available, or a well-optimized Pictet-Spengler synthesis are likely to be the most viable options. For laboratory-scale synthesis and derivatization studies, any of the described methods can be successfully employed, with the choice depending on the available precursors and analytical capabilities for isomer separation. It is recommended that researchers perform small-scale trial reactions to determine the most efficient and reliable method for their specific needs and available resources.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antitumor, antibacterial, and neuropharmacological effects.[1] The introduction of a nitro group at the 6-position of this scaffold presents a compelling avenue for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives, drawing upon data from related nitro-substituted heterocyclic compounds to elucidate potential therapeutic applications and guide future drug design.
While specific, in-depth SAR studies on this compound derivatives are limited in publicly available literature, the parent compound is recognized as a valuable intermediate in the synthesis of bioactive molecules, particularly in the realm of neuropharmacology.[2] Its utility as a building block suggests the potential for diverse functionalization and optimization of its pharmacological profile.[2] Insights into the SAR of this class can be gleaned by examining related structures, such as nitrated tetrahydroquinolines and other substituted tetrahydroisoquinolines.
Comparative Biological Activity of Nitro-Substituted Heterocycles
Studies on related nitro-substituted heterocyclic compounds provide valuable insights into the potential activities of 6-nitro-THIQ derivatives. For instance, a comparative study of 8-hydroxy-5-nitro- and 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline analogues revealed that the position of the nitro group significantly influences their biochemical characteristics, including enzyme inhibition and antibacterial properties.[3] Furthermore, research on tetrahydroisoquinolines bearing nitrophenyl groups has demonstrated their potential as anticancer agents, with the biological activity being influenced by the nature and position of various functional groups on the THIQ core.[4]
Data Summary
To illustrate the impact of substitution on biological activity, the following table summarizes data from a study on related 8-hydroxy-nitro-1,2,3,4-tetrahydroquinoline derivatives, which can serve as a surrogate for understanding the potential effects of modifications to the 6-nitro-THIQ scaffold.
| Compound | Target Enzyme/Assay | IC50 / MIC (µM) | Key Structural Features |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | Cathepsin B Inhibition | >100 | Nitro group at position 5 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Cathepsin B Inhibition | 24.5 | Nitro group at position 6 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | M. smegmatis Inhibition | 12.5 | Nitro group at position 5 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | M. smegmatis Inhibition | 25 | Nitro group at position 6 |
Data extrapolated from a study on 8-hydroxy-nitro-1,2,3,4-tetrahydroquinoline derivatives to illustrate the potential impact of the nitro group's position.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives, based on protocols used for similar compounds.[3]
Enzyme Inhibition Assay (e.g., Cathepsin B)
-
Enzyme Activation: Human cathepsin B is activated in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent (e.g., 1 mM DTT) for 5-10 minutes at room temperature.
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of the test compound (dissolved in DMSO) for a predetermined period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).
-
Fluorescence Measurement: The increase in fluorescence due to substrate cleavage is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 355 nm and 460 nm).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Testing (MIC Determination)
-
Bacterial Culture: The test microorganism (e.g., Mycobacterium smegmatis) is grown in a suitable broth medium (e.g., Middlebrook 7H9) to the mid-logarithmic phase.
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for a specified period).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Relationships and Biological Pathways
To better understand the workflow of SAR studies and the potential biological interactions of these derivatives, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of 6-Nitro-THIQ derivatives.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a 6-Nitro-THIQ derivative on a target enzyme.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. chemimpex.com [chemimpex.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: An In Vivo vs. In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances between in vivo and in vitro studies is paramount in preclinical research. This guide provides a comparative overview of the potential biological activities of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a member of the pharmacologically significant tetrahydroisoquinoline (THIQ) family. Due to a lack of specific published data for this particular compound, this guide leverages findings from structurally related molecules to forecast its potential behavior in both laboratory and living systems.
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The introduction of a nitro group, as seen in this compound, can significantly influence a molecule's biological profile, often serving as a key pharmacophore that can be enzymatically reduced to reactive intermediates capable of exerting therapeutic effects. However, the nitro group can also be associated with toxicity.
This guide will explore the anticipated outcomes of in vivo and in vitro evaluations of this compound, drawing parallels from closely related nitro-substituted tetrahydroquinolines.
In Vitro Profile: A Glimpse into Cellular and Molecular Interactions
In vitro studies are indispensable for elucidating the direct effects of a compound on specific biological targets in a controlled environment. For a compound like this compound, in vitro assays would be crucial for initial screening and mechanism of action studies.
Predicted In Vitro Activities:
Based on the activities of analogous compounds, this compound is predicted to exhibit the following in vitro activities:
-
Antibacterial Activity: The quinoline and isoquinoline cores are well-known for their antibacterial properties. The presence of a nitro group can enhance this activity.
-
Enzyme Inhibition: Many THIQ derivatives are known to interact with various enzymes. For instance, related nitro-substituted compounds have been shown to inhibit enzymes like cathepsin B, which is implicated in cancer progression.
-
Anticancer Activity: The nitroaromatic moiety suggests potential for anticancer evaluation, as these groups can be bioreduced in hypoxic tumor environments to cytotoxic species.
To provide a concrete example, a study on the structurally similar compound 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline revealed notable in vitro activity. The quantitative data from this study is summarized below as a predictive reference.
Table 1: In Vitro Activity of a Structurally Related Compound (8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline)
| Assay Type | Target Organism/Enzyme | Metric | Result |
| Antibacterial Activity | M. smegmatis | MIC | >128 µg/mL |
| Antibacterial Activity | E. coli | MIC | >128 µg/mL |
| Antibacterial Activity | S. aureus | MIC | 1-2 µg/mL |
| Enzyme Inhibition | Cathepsin B (endopeptidase) | IC₅₀ | Not Determined |
| Enzyme Inhibition | Cathepsin B (exopeptidase) | IC₅₀ | Not Determined |
| Enzyme Inhibition | MetAP2 (human) | IC₅₀ | >50 µM |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data is illustrative and based on a related compound.
Experimental Protocols for In Vitro Assays:
Below are generalized protocols for key in vitro experiments that would be applicable to assess the activity of this compound.
1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]
-
2. Cathepsin B Inhibition Assay (Fluorometric):
-
Objective: To measure the ability of the compound to inhibit the enzymatic activity of cathepsin B.
-
Methodology:
-
Prepare a reaction buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like DTT.
-
Activate human liver cathepsin B by incubating it in the reaction buffer.
-
In a 96-well plate, add the activated cathepsin B enzyme solution to wells containing various concentrations of this compound or a known inhibitor (positive control). Incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).
-
Measure the increase in fluorescence over time at an excitation/emission wavelength of 400/505 nm using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[3][4][5][6][7]
-
In Vivo Profile: Assessing Systemic Effects and Therapeutic Potential
In vivo studies are critical for understanding how a compound behaves in a complex living organism, providing insights into its pharmacokinetics, efficacy, and safety profile.
Predicted In Vivo Outcomes:
-
Pharmacokinetics (ADME): In vivo studies would determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Its ability to cross the blood-brain barrier would be of particular interest for potential neuropharmacological applications.
-
Efficacy: Animal models of disease (e.g., bacterial infection models, tumor xenograft models) would be used to assess the therapeutic efficacy of the compound.
-
Toxicity: Acute and chronic toxicity studies in animal models (e.g., rats, mice) are essential to determine the safety profile, including the maximum tolerated dose (MTD) and potential organ-specific toxicities. Nitroaromatic compounds, in particular, require careful toxicological evaluation.[8][9][10][11]
Table 2: Key Parameters in a Hypothetical In Vivo Study
| Study Type | Animal Model | Key Parameters Measured | Potential Outcomes |
| Pharmacokinetics | Rat | Cmax, Tmax, AUC, half-life, bioavailability, brain penetration | Determines dosing regimen and potential for CNS effects. |
| Efficacy | Mouse | Bacterial load reduction, tumor size reduction, survival rate | Establishes therapeutic potential in a disease context. |
| Acute Toxicity | Mouse | LD₅₀, clinical signs of toxicity, gross pathology | Identifies the short-term safety profile and dose-limiting toxicities.[8][9][10][11] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; LD₅₀: Median lethal dose.
General Experimental Protocol for an In Vivo Efficacy Study (Bacterial Infection Model):
-
Objective: To evaluate the efficacy of this compound in treating a bacterial infection in an animal model.
-
Methodology:
-
Select an appropriate animal model (e.g., mice) and bacterial strain (e.g., a clinically relevant strain of S. aureus).
-
Induce a systemic or localized infection in the animals.
-
Administer this compound at various doses via a relevant route (e.g., oral, intravenous) at specific time points post-infection.
-
Include a vehicle control group and a positive control group treated with a standard antibiotic.
-
Monitor the animals for clinical signs of infection, body weight changes, and survival over a defined period.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., blood, spleen, liver) to determine the bacterial load (CFU/gram of tissue).
-
Statistically analyze the data to compare the treatment groups with the control groups.
-
Visualizing the Path: From Lab Bench to Living System
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for drug discovery and a potential signaling pathway that could be modulated by a THIQ derivative.
Caption: A generalized workflow for preclinical drug discovery, from in vitro screening to in vivo evaluation.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) potentially inhibited by a THIQ derivative.
Conclusion
While specific experimental data for this compound is not yet publicly available, a comparative analysis based on its structural class provides a valuable framework for researchers. In vitro studies are essential for initial screening and elucidating its mechanism of action, with predicted activities in antibacterial and enzyme inhibition domains. Subsequent in vivo studies in relevant animal models will be crucial to determine its therapeutic potential, safety, and pharmacokinetic profile. This guide serves as a predictive tool to inform the design of future studies aimed at unlocking the therapeutic promise of this and other novel tetrahydroisoquinoline derivatives.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B Inhibitor Screening Kit (Fluorometric) (ab185438) | Abcam [abcam.com]
- 8. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitro-Tetrahydroquinoline Regioisomers: Unraveling the Influence of Nitro Group Positioning on Pharmacological Effects
A detailed examination of the pharmacological profiles of 5-nitro and 6-nitro substituted 8-hydroxy-1,2,3,4-tetrahydroquinoline reveals significant disparities in their biological activities, underscoring the critical role of nitro group placement in modulating the therapeutic potential of this heterocyclic scaffold. This guide synthesizes the available experimental data to provide a clear comparison for researchers and professionals in drug development.
While the direct comparative pharmacology of nitro-tetrahydroisoquinoline regioisomers remains a nascent field of study, valuable insights can be gleaned from a comprehensive investigation into the closely related 8-hydroxy-1,2,3,4-tetrahydroquinoline framework. A key study systematically evaluated the biochemical characteristics of the 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline and its 6-nitro regioisomer, alongside their unsaturated quinoline precursors. The findings demonstrate that the seemingly subtle shift in the nitro group's position from C5 to C6 results in a dramatic alteration of the compounds' efficacy in several key pharmacological assays, including antibacterial activity and enzyme inhibition.[1][2]
Quantitative Comparison of Pharmacological Effects
The pharmacological activities of the 5-nitro and 6-nitro regioisomers of 8-hydroxy-1,2,3,4-tetrahydroquinoline, along with their quinoline precursors, are summarized below. The data highlights the superior performance of the 5-nitro substituted compounds in most of the tested activities.
| Compound | Target Organism/Enzyme | Pharmacological Effect | Quantitative Data (IC₅₀/MIC in µM) |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | E. coli | Antibacterial | 4 |
| 8-hydroxy-6-nitroquinoline | E. coli | Antibacterial | >128 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | E. coli | Antibacterial | 32 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | E. coli | Antibacterial | >128 |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | S. aureus | Antibacterial | 4 |
| 8-hydroxy-6-nitroquinoline | S. aureus | Antibacterial | 64 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | S. aureus | Antibacterial | 16 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | S. aureus | Antibacterial | 128 |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | M. smegmatis | Antibacterial | 16 |
| 8-hydroxy-6-nitroquinoline | M. smegmatis | Antibacterial | 32 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | M. smegmatis | Antibacterial | 16 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | M. smegmatis | Antibacterial | 64 |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Human MetAP2 | Enzyme Inhibition | 0.44 |
| 8-hydroxy-6-nitroquinoline | Human MetAP2 | Enzyme Inhibition | 15.5 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | Human MetAP2 | Enzyme Inhibition | 0.28 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Human MetAP2 | Enzyme Inhibition | 1.3 |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | M. tuberculosis MetAP1a | Enzyme Inhibition | 1.3 |
| 8-hydroxy-6-nitroquinoline | M. tuberculosis MetAP1a | Enzyme Inhibition | >20 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | M. tuberculosis MetAP1a | Enzyme Inhibition | 0.8 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | M. tuberculosis MetAP1a | Enzyme Inhibition | >20 |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Cathepsin B (Endopeptidase) | Enzyme Inhibition | 19.1 |
| 8-hydroxy-6-nitroquinoline | Cathepsin B (Endopeptidase) | Enzyme Inhibition | >20 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | Cathepsin B (Endopeptidase) | Enzyme Inhibition | 12.0 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Cathepsin B (Endopeptidase) | Enzyme Inhibition | 1.7 |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Cathepsin B (Exopeptidase) | Enzyme Inhibition | 1.7 |
| 8-hydroxy-6-nitroquinoline | Cathepsin B (Exopeptidase) | Enzyme Inhibition | >20 |
| 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline | Cathepsin B (Exopeptidase) | Enzyme Inhibition | 1.1 |
| 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | Cathepsin B (Exopeptidase) | Enzyme Inhibition | 0.5 |
Experimental Protocols
The methodologies employed to ascertain the pharmacological effects of the nitro-tetrahydroquinoline regioisomers are detailed below.
Antibacterial Activity Assessment (MIC Determination)
The antibacterial efficacy of the compounds was quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[2] A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth for E. coli and S. aureus, and Middlebrook 7H9 broth supplemented with ADC for M. smegmatis. Bacterial suspensions were standardized to a final concentration of 5 × 10⁵ CFU/mL. The plates were incubated at 37°C for 24 hours (E. coli and S. aureus) or 72 hours (M. smegmatis). The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Enzyme Inhibition Assays
Methionine Aminopeptidases (MetAPs): The inhibitory activity against human MetAP2 and M. tuberculosis MetAP1a was measured using a continuous-rate spectrophotometric assay.[1] The assay monitors the hydrolysis of the substrate L-methionyl-p-nitroanilide. The reaction mixture contained the respective enzyme in a buffered solution with CoCl₂. The reaction was initiated by the addition of the substrate, and the increase in absorbance at 405 nm was monitored. The inhibitory potential of the compounds was determined by measuring the reaction rates at various inhibitor concentrations to calculate the IC₅₀ values.
Cathepsin B Inhibition: The endopeptidase and exopeptidase activities of human cathepsin B were assayed using the fluorogenic substrates Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, respectively.[1] The enzyme was pre-incubated with the test compounds in an assay buffer containing DTT and EDTA. The reaction was initiated by the addition of the substrate, and the fluorescence of the released AMC was measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. IC₅₀ values were calculated from the dose-response curves.
Visualizing the Experimental Workflow
The general workflow for the comparative pharmacological evaluation of the nitro-tetrahydroquinoline regioisomers is depicted in the following diagram.
Caption: Workflow for comparing nitro-tetrahydroquinoline regioisomers.
Signaling Pathway Inhibition
The inhibitory action of the studied compounds on Methionine Aminopeptidases (MetAPs) is crucial as these enzymes are essential for protein maturation in both prokaryotes and eukaryotes. The following diagram illustrates the targeted step in this pathway.
Caption: Inhibition of Methionine Aminopeptidase by nitro-regioisomers.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and development.[1] Given the limited publicly available, specific validation data for this compound, this document establishes a framework based on established principles of analytical method validation and draws comparisons from methodologies applied to structurally related isoquinoline alkaloids and other tetrahydroisoquinoline derivatives.[2][3][4][5][6] The guidance herein is intended for researchers, scientists, and drug development professionals.
Overview of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of isoquinoline alkaloids and related compounds due to its high resolution, sensitivity, and specificity.[2][3][7] A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][8]
Alternative and Comparative Methods:
While reversed-phase HPLC is the most common approach, other chromatographic techniques could be considered:
-
Normal-Phase HPLC: May offer different selectivity, particularly for polar compounds.
-
Gas Chromatography (GC): Potentially applicable if the analyte is volatile or can be derivatized to increase volatility.
-
Capillary Electrophoresis (CE): Offers high efficiency and requires small sample volumes.
The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the presence of impurities, and the desired sensitivity. For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC method, which is widely applicable.
Experimental Protocols
A robust analytical method validation is crucial to ensure the reliability and accuracy of the results. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[9]
2.1. Proposed HPLC Method for this compound
The following is a hypothetical but representative HPLC method that can serve as a starting point for method development and validation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0). A common starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
2.2. Validation Parameters and Procedures
The following parameters should be investigated during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of the analyte with those of blanks, placebos, and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. The correlation coefficient (r²) of the regression line should be calculated.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables. Below are example tables with hypothetical data for the validation of an HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,234 |
| 25 | 375,678 |
| 50 | 751,345 |
| 100 | 1,502,789 |
| 150 | 2,254,123 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Spiked (µg) | Amount Recovered (µg) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision Data
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD of 6 replicate injections | 0.8% | ≤ 2.0% |
| Intermediate Precision | % RSD (different day, different analyst) | 1.2% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Table 5: Robustness Study
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Mobile Phase Composition | ± 2% organic | 1.8% |
| Column Temperature | ± 2 °C | 1.3% |
Visualization of Workflows
4.1. Analytical Method Validation Workflow
The following diagram illustrates the general workflow for validating an analytical method.
Caption: General workflow for analytical method validation.
4.2. HPLC Experimental Workflow
This diagram outlines the typical experimental workflow for an HPLC analysis.
Caption: Typical experimental workflow for HPLC analysis.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Comparative Cross-Reactivity Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide leverages experimental data from structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs to infer a hypothetical cross-reactivity profile. The THIQ scaffold is a common motif in a variety of biologically active compounds, suggesting a potential for interactions with multiple protein targets.
Potential Cross-Reactivity Targets of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. Based on studies of various THIQ analogs, potential cross-reactivity targets for compounds containing this scaffold can be broadly categorized into G-protein coupled receptors (GPCRs) and enzymes.
G-Protein Coupled Receptor (GPCR) Interactions
THIQ derivatives have been extensively investigated as ligands for various GPCRs, demonstrating both agonist and antagonist activities. This suggests that this compound could exhibit off-target binding to receptors within this family.
dot
Caption: Potential GPCR signaling pathways for THIQ analogs.
Enzyme Inhibition
Various THIQ derivatives have been identified as inhibitors of several key enzymes. This indicates a potential for this compound to interfere with enzymatic pathways.
dot
Caption: Potential enzyme inhibition pathways for THIQ analogs.
Comparative Binding Affinity and Inhibitory Activity Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various 1,2,3,4-tetrahydroisoquinoline analogs against a panel of potential protein targets. This data can be used to estimate the potential for cross-reactivity of novel THIQ derivatives.
Table 1: Binding Affinity (Ki) of Tetrahydroisoquinoline Analogs at GPCRs
| Compound Class | Target | Ki (nM) | Reference Compound |
| N-substituted THIQs | 5-HT1A Receptor | Varies | 8-OH-DPAT |
| 1-Aryl THIQs | NMDA Receptor (PCP site) | 37.4 | MK-801 |
| THIQ Derivatives | Dopamine D3 Receptor | pKi 8.4 (approx. 4 nM) | Haloperidol |
| Substituted THIQs | Orexin-1 Receptor (OX1) | 5.7 - 23.7 | SB-334867 |
| Substituted THIQs | Orexin-2 Receptor (OX2) | >10,000 | Suvorexant |
Table 2: Inhibitory Activity (IC50) of Tetrahydroisoquinoline Analogs against Enzymes
| Compound Class | Target | IC50 (µM) | Reference Compound |
| THIQ-furan derivatives | Phosphodiesterase 4B (PDE4B) | 0.88 - 37.0 | Rolipram |
| THIQ-benzimidazole hybrids | HIV-1 Reverse Transcriptase | 4.10 | Nevirapine |
| THIQ derivatives | Dihydrofolate Reductase (DHFR) | 0.199 | Methotrexate |
| Quercetin-THIQ derivatives | Butyrylcholinesterase | Varies | Tacrine |
| Quercetin-THIQ derivatives | Na+, K+-ATPase | Varies | Ouabain |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of this compound, a panel of binding and functional assays should be employed. Below are representative protocols for key assay types.
Competitive Receptor Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand known to bind to that receptor.
dot
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target receptor (e.g., Tris-HCl with cofactors).
-
Prepare a stock solution of the radiolabeled or fluorescently-labeled ligand.
-
Prepare serial dilutions of the test compound (this compound) and a known reference compound.
-
Prepare a suspension of cell membranes or purified receptors expressing the target of interest.
-
-
Assay Procedure:
-
In a microplate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the test compound or reference compound.
-
Include control wells for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from the free labeled ligand using a filtration apparatus (e.g., glass fiber filters) or a centrifugation step.
-
Wash the filters or pellets to remove unbound ligand.
-
Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.
-
Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme by monitoring the change in fluorescence of a substrate or product.
dot
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer that is optimal for the enzyme's activity.
-
Prepare a stock solution of the enzyme and a fluorogenic substrate (a substrate that becomes fluorescent upon enzymatic conversion).
-
Prepare serial dilutions of the test compound (this compound) and a known inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer and the test compound or reference inhibitor at various concentrations.
-
Add the enzyme solution to each well and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).
-
-
Detection:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Normalize the velocities to the control with no inhibitor (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
By employing a panel of such assays targeting a diverse set of receptors and enzymes, a comprehensive cross-reactivity profile for this compound can be established, providing valuable insights for drug development and lead optimization.
Safety Operating Guide
Proper Disposal of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 174648-98-7). Adherence to these procedures is vital to minimize risks to personnel and the environment.
Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Detailed Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed and approved waste disposal company.[1] Do not dispose of this chemical into the environment, drains, or sewer systems.
Step 1: Personal Protective Equipment (PPE) Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, use a NIOSH-approved respirator.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be secure and accessible only to authorized personnel.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name, CAS number, and any known hazards.
-
Follow all institutional, local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
Step 4: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., water and soap), followed by a rinse.[1][2]
-
Collect any contaminated cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste along with the chemical.
Emergency Procedures
In the event of a spill or exposure, follow these first-aid measures and contact emergency services immediately.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[1]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a chemical used in the preparation of (isoquinolinylsulfonyl)benzoic acids.[1][2] Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[3][4] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][6] | Protects against splashes and dust, preventing serious eye irritation.[7] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene, butyl, or fluorocarbon rubber).[3][6] Gloves must be inspected prior to use.[3] | Prevents skin irritation and absorption.[7] It is crucial to wash hands after handling, even when gloves are worn.[3] |
| Body Protection | A lab coat or chemical-resistant clothing such as coveralls.[8][9] Fire/flame resistant and impervious clothing is recommended.[3] | Protects against accidental spills and contamination of personal clothing.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[3][9] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[3][9] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[8][9] | Avoids inhalation of dust, mists, or vapors, which can cause respiratory irritation.[3][9] |
Experimental Protocol: Safe Handling Workflow
Proper handling procedures are essential to minimize exposure and maintain a safe laboratory environment. The following workflow outlines the key steps for the safe management of this compound from receipt to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[3][4]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][4]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[7]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[3] Take off contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice.[7]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[3][7] Remove contact lenses, if present and easy to do.[7] Continue rinsing and consult a doctor.[3][7]
-
If swallowed: Rinse mouth with water.[3] Do not induce vomiting.[3][4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3][4]
Spill and Disposal Procedures:
-
In the event of a spill, evacuate personnel to a safe area.[3]
-
Wear appropriate PPE, including chemical impermeable gloves, and ensure adequate ventilation.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Avoid generating dust.[3][9]
-
Prevent the chemical from entering drains or the environment.[3]
-
Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[3]
References
- 1. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
